[D-Trp7,9,10]-Substance P
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXXOQXJCDHSRG-GGDSLUOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H105N21O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[D-Trp7,9,10]-Substance P: An In-depth Technical Guide on its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp7,9,10]-Substance P is a synthetic analog of the neuropeptide Substance P (SP), which is recognized for its role as a competitive antagonist of the neurokinin-1 (NK1) receptor. By competitively blocking the binding of the endogenous ligand, Substance P, this analog effectively inhibits the downstream signaling cascades associated with NK1 receptor activation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor and its impact on key signaling pathways. Quantitative data from studies on closely related analogs are presented to infer its potency, and detailed experimental protocols for characterizing its antagonist activity are provided. This document serves as a technical resource for researchers and professionals involved in the study of neurokinin receptor pharmacology and the development of novel therapeutics targeting the Substance P/NK1 receptor system.
Introduction to the Substance P/NK1 Receptor System
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family. It is widely distributed throughout the central and peripheral nervous systems and is involved in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] SP exerts its biological effects primarily through the activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2]
Upon binding of SP to the NK1 receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] Additionally, evidence suggests that the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[3]
This compound: A Competitive NK1 Receptor Antagonist
This compound is a synthetic peptide analog of Substance P in which the L-tryptophan residues at positions 7, 9, and 10 have been replaced with their D-isomers. This modification confers antagonistic properties to the peptide, allowing it to bind to the NK1 receptor without eliciting a functional response. Instead, it competitively inhibits the binding of Substance P, thereby blocking its physiological effects.
Quantitative Data for Related Substance P Analogs
| Compound | Assay System | Parameter | Value | Reference |
| [D-Pro2, D-Trp7,9]-SP | Guinea-pig isolated taenia coli (SP-induced contraction) | pA2 | 6.1 | |
| [D-Trp7]sendide | Mouse spinal cord membranes ([3H]SP binding) | Ki | 0.023 ± 0.007 nM | |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP | Various in vitro smooth muscle preparations | Ka | 0.3-1.5 x 10(6) M-1 |
Note: This table summarizes data for analogs structurally similar to this compound to provide an estimate of its potential antagonist potency. Ki represents the inhibition constant, and Ka represents the association constant.
Mechanism of Action: Inhibition of Downstream Signaling
As a competitive antagonist, this compound is expected to inhibit the intracellular signaling cascades initiated by Substance P binding to the NK1 receptor. This includes the blockade of both the Gαq/11 and Gαs pathways.
Inhibition of the Phospholipase C / Inositol Phosphate (B84403) Pathway
By preventing the activation of the NK1 receptor, this compound blocks the Gαq/11-mediated activation of phospholipase C. This leads to the inhibition of phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis and, consequently, a reduction in the formation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the attenuation of intracellular calcium mobilization from the endoplasmic reticulum.
Figure 1: Inhibition of the Gαq/11 signaling pathway by this compound.
Inhibition of the Adenylyl Cyclase / cAMP Pathway
In cell types where the NK1 receptor couples to Gαs, this compound would also be expected to inhibit the activation of adenylyl cyclase. This would result in a decrease in the production of cyclic AMP (cAMP), a ubiquitous second messenger involved in the regulation of numerous cellular processes.
Figure 2: Inhibition of the Gαs signaling pathway by this compound.
Experimental Protocols for Characterization
To fully characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are essential. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Figure 3: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express NK1 receptors (e.g., CHO or HEK293 cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled Substance P analog (e.g., [³H]Substance P or [¹²⁵I]-Tyr8-Substance P), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced IP3 production.
Figure 4: Workflow for an inositol phosphate accumulation assay.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing NK1 receptors in a medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Antagonist and Agonist Treatment: Add varying concentrations of this compound to the cells and incubate for a short period. Then, stimulate the cells with a fixed concentration of Substance P (typically the EC50 or EC80 concentration) for an appropriate time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a solution such as cold trichloroacetic acid or perchloric acid.
-
Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: Elute the [³H]inositol phosphates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the concentration of this compound to determine its inhibitory potency (IC50).
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of this compound to block Substance P-induced increases in intracellular calcium concentration.
Figure 5: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation and Dye Loading: Plate cells expressing NK1 receptors onto a suitable plate (e.g., black-walled, clear-bottom 96-well plates). Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, Fluo-4 AM, or Calcium-6, by incubating them in a buffer containing the dye.
-
Antagonist and Agonist Addition: Using a fluorescence plate reader equipped with an automated injection system, record a baseline fluorescence reading. Inject a solution of this compound at various concentrations, followed by a fixed concentration of Substance P.
-
Fluorescence Measurement: Continuously record the fluorescence signal before and after the addition of the antagonist and agonist. For ratiometric dyes like Fura-2, alternate the excitation wavelength (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2, or the change in fluorescence intensity for single-wavelength dyes. Plot the peak response as a function of the antagonist concentration to determine the IC50 value for the inhibition of the calcium response.
Conclusion
This compound acts as a competitive antagonist at the neurokinin-1 receptor. By occupying the receptor's binding site without initiating a cellular response, it effectively blocks the actions of the endogenous agonist, Substance P. This antagonism translates to the inhibition of key downstream signaling pathways, including the Gαq/11-mediated phospholipase C/inositol phosphate cascade and the Gαs-mediated adenylyl cyclase/cAMP pathway. The quantitative data from closely related analogs suggest that it is a potent antagonist. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its pharmacological profile, which is essential for its application in research and potential therapeutic development. This in-depth understanding of its mechanism of action is crucial for scientists and researchers working to unravel the complexities of the Substance P/NK1 receptor system and to design novel drugs targeting this important pathway.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to [D-Trp7,9,10]-Substance P: A Neurokinin Antagonist and Gq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp7,9,10]-Substance P is a synthetic analog of the neuropeptide Substance P (SP). Through strategic substitutions of key amino acid residues with D-Tryptophan, this peptide has been engineered to function as an antagonist of neurokinin (NK) receptors and has been identified as an inhibitor of Gq/11 protein signaling. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Introduction
Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. It exerts its biological effects through interaction with neurokinin (NK) receptors, primarily the NK1 receptor, which are G-protein coupled receptors (GPCRs). The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.
The development of SP antagonists is a significant area of research for potential therapeutic interventions. This compound is a notable synthetic analog designed to antagonize the effects of SP. The strategic replacement of the native L-amino acids at positions 7, 9, and 10 with the D-enantiomer of Tryptophan confers unique properties to the peptide, altering its conformation and receptor interaction dynamics. This guide will delve into the technical details of this important research compound.
Chemical Properties and Structure
This compound is a modified undecapeptide with specific substitutions that enhance its antagonistic properties.
| Property | Value |
| IUPAC Name | L-Arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH₂ |
| Molecular Formula | C₇₉H₁₀₅N₂₁O₁₃S |
| Molecular Weight | 1588.88 g/mol |
| CAS Number | 89430-38-6 |
Structure:
The primary structure of this compound is defined by its unique amino acid sequence. The native Substance P sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. In this analog, the Phenylalanine at position 7, Glycine at position 9, and Leucine at position 10 are replaced by D-Tryptophan. This substitution of D-amino acids is a common strategy in peptide drug design to increase stability against enzymatic degradation and to alter receptor binding affinity and efficacy.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the NK1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades.
Furthermore, this compound has been identified as an inhibitor of the Gq/11 family of G proteins. This suggests a broader inhibitory profile beyond simple receptor blockade.
Neurokinin Receptor Antagonism
Substance P binding to the NK1 receptor, a Gq/11-coupled receptor, typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, by competitively binding to the NK1 receptor, blocks this signaling pathway.
Gq/11 Inhibition
A key finding is the ability of this compound to directly inhibit Gq/11 signaling. This was demonstrated in a study where the peptide was used to block Gq/11-mediated effects in rat prefrontal cortex neurons. This suggests that the peptide may not only act at the receptor level but could also interfere with the coupling of activated receptors to their cognate G proteins or directly with the G protein itself.
Signaling Pathways
The following diagram illustrates the canonical Substance P/NK1 receptor signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. Below are generalized methodologies based on standard practices in the field.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]-Substance P) and varying concentrations of the unlabeled competitor, this compound. The incubation is typically carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors) at room temperature for a defined period (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Electrophysiology for Gq/11 Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of this compound on Gq/11-mediated signaling in neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified neurons (e.g., pyramidal neurons in layer V of the prefrontal cortex). The intracellular pipette solution contains standard components, and this compound (e.g., 1 µM) is included for the experimental group.
-
Modulation of Neuronal Activity: A Gq/11-coupled receptor agonist (e.g., a dopamine (B1211576) D2 receptor agonist when studying dopamine-mediated effects) is bath-applied to the slice to induce a measurable electrophysiological response (e.g., inhibition of NMDA receptor-mediated excitatory postsynaptic currents, EPSCs).
-
Data Acquisition and Analysis: The effect of the Gq/11-coupled receptor agonist on the neuronal response is recorded in the absence and presence of intracellular this compound. The magnitude of the agonist-induced effect is compared between the two conditions to determine the inhibitory effect of the peptide on the Gq/11 signaling pathway.
Quantitative Data
For context, other D-Trp substituted Substance P antagonists have reported pA₂ values (a measure of antagonist potency) in the range of 6-8, corresponding to affinities in the nanomolar to low micromolar range for NK1 receptors. It is anticipated that this compound would exhibit similar potency at the NK1 receptor.
Conclusion
This compound is a valuable research tool for investigating the roles of the Substance P/NK1 receptor system and Gq/11-mediated signaling in various physiological and pathological processes. Its unique dual mechanism of action as both a receptor antagonist and a G-protein inhibitor makes it a particularly interesting compound for dissecting complex signaling pathways. Further characterization of its binding affinities for the different neurokinin receptors and a more detailed elucidation of its Gq/11 inhibitory mechanism will undoubtedly enhance its utility in the fields of neuroscience and drug discovery. Researchers utilizing this peptide should employ rigorous experimental design and appropriate controls to fully leverage its potential in their studies.
An In-depth Technical Guide on the Discovery and Synthesis of [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in pain perception, inflammation, and various neurological processes through its interaction with the neurokinin-1 (NK1) receptor. The development of potent and selective antagonists for the NK1 receptor is a significant area of research for novel therapeutics. This technical guide focuses on a specific analog, [D-Trp7,9,10]-Substance P, a putative NK1 receptor antagonist. This document provides a comprehensive overview of its discovery, a detailed methodology for its chemical synthesis and purification, and protocols for its biological characterization. All quantitative data from relevant studies on related compounds are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound and its mechanism of action.
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a key mediator in the transmission of pain signals in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the G-protein coupled neurokinin-1 (NK1) receptor.[1] Upon binding of Substance P, the NK1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
The development of antagonists that can block the interaction of Substance P with the NK1 receptor has been a long-standing goal in drug discovery for the treatment of pain, inflammation, and other neurological disorders.
Discovery of this compound as a Tachykinin Antagonist
The discovery of this compound and related analogs arose from structure-activity relationship (SAR) studies aimed at identifying modifications to the native Substance P sequence that would confer antagonistic properties. Early research demonstrated that substitutions with D-amino acids, particularly D-Tryptophan (D-Trp), at specific positions within the C-terminal region of Substance P could convert the agonist into an antagonist.
While specific discovery details for this compound are not extensively documented in publicly available literature, the rationale for its design is based on the established principle that multiple D-Trp substitutions in the C-terminal hexapeptide sequence of Substance P lead to competitive antagonism at the NK1 receptor. For instance, the related analog [D-Pro2, D-Trp7,9]-SP was shown to be a competitive SP antagonist.[2][3] Another analog, [D-Pro4, D-Trp7,9,10]-Substance P (4-11), is also recognized as a potent tachykinin antagonist.[4] These findings suggest that the introduction of D-Tryptophan at positions 7, 9, and 10 is a key strategy for disrupting the agonist-induced conformational change of the NK1 receptor, thereby blocking its activation.
Synthesis and Characterization of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure for the manual synthesis of a peptide amide using Fmoc chemistry and can be adapted for the synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (20% v/v)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Met-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Gly, D-Trp, Phe, D-Trp, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)). Use Fmoc-D-Trp(Boc)-OH for the D-Tryptophan residues.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash several times.
-
Drying: Dry the crude peptide pellet under vacuum.
Experimental Protocol: Purification and Characterization
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Characterization by Mass Spectrometry (MS):
-
Prepare a sample of the purified peptide for analysis by either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Acquire the mass spectrum to determine the molecular weight of the synthesized peptide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass of this compound to confirm its identity.
Biological Characterization
The antagonist activity of this compound is primarily assessed through its ability to inhibit the biological effects of Substance P in various in vitro and in vivo assays.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
This classic bioassay measures the ability of an antagonist to inhibit the contraction of guinea pig ileum smooth muscle induced by Substance P.
Materials:
-
Male guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Substance P
-
This compound
-
Organ bath with an isometric force transducer
Procedure:
-
Euthanize a male guinea pig and isolate a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 10-15 minutes).
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.
-
Analyze the data to determine the pA₂ value, which is a measure of the antagonist's potency. A rightward shift in the Substance P concentration-response curve in the presence of the antagonist indicates competitive antagonism.
Experimental Protocol: NK1 Receptor Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the NK1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells)
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton-Hunter-Substance P
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or unlabeled Substance P for determining non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the increase in intracellular calcium induced by Substance P in cells expressing the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P
-
This compound
-
Fluorescence plate reader with an integrated fluidic dispenser
Procedure:
-
Plate the NK1 receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells by adding a fixed concentration of Substance P (typically the EC₈₀).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the IC₅₀ of the antagonist for the inhibition of the Substance P-induced calcium response.
Quantitative Data Summary
Table 1: Antagonist Potency of D-Trp Substituted Substance P Analogs in Guinea Pig Ileum Assay
| Compound | pA₂ Value | Reference |
| [D-Pro2, D-Trp7,9]-SP | 6.1 | |
| [D-Pro4, D-Trp7,9,10]-SP(4-11) | Potent Antagonist |
Table 2: Binding Affinity of Substance P Analogs at the NK1 Receptor
| Compound | Assay | Ki (nM) | IC₅₀ (nM) | Reference |
| Substance P | [³H]Substance P binding in CHO-hNK1 cells | 1.6 | - | |
| Aprepitant | [³H]Substance P binding in CHO-hNK1 cells | - | 1.4 |
Note: The data presented are from various sources and experimental conditions may differ.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling via the Gq/PLC Pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Logical Relationship: Antagonist Action in Guinea Pig Ileum Assay
Caption: Competitive Antagonism at the NK1 Receptor.
Conclusion
This compound represents a rationally designed peptide antagonist of the NK1 receptor, leveraging the established principle of D-Tryptophan substitution to inhibit the actions of Substance P. While further studies are required to fully elucidate its pharmacological profile, the synthetic and analytical methods outlined in this guide provide a robust framework for its preparation and characterization. The detailed experimental protocols for key biological assays will enable researchers to rigorously evaluate its potency and mechanism of action. The continued exploration of such analogs is crucial for the development of novel therapeutics targeting the Substance P/NK1 receptor system for the management of pain, inflammation, and other neurological conditions.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A substance P antagonist, [D-Pro2, D-Trp7,9]SP, inhibits inflammatory responses in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of [D-Trp7,9,10]-Substance P Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of [D-Trp7,9,10]-Substance P and related analogues. The substitution of L-amino acids with D-tryptophan at key positions in the Substance P (SP) sequence has been a critical strategy in the development of potent and selective antagonists for the neurokinin-1 (NK1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Core Principles of Antagonist Design
Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is the endogenous ligand for the NK1 receptor. Its C-terminal pentapeptide sequence is crucial for its biological activity. The development of SP antagonists has largely focused on modifications of the peptide backbone to increase receptor affinity and confer antagonistic properties. The introduction of D-amino acids, particularly D-tryptophan, at positions 7, 9, and 10 has proven to be a highly effective strategy. These substitutions are thought to induce a conformational change in the peptide that allows it to bind to the NK1 receptor without eliciting a functional response, thereby competitively blocking the action of endogenous Substance P.
Quantitative Structure-Activity Relationship Data
The following tables summarize the biological activity of key [D-Trp]-substituted Substance P analogues. The data is compiled from various in vitro studies and provides a comparative view of their potency as NK1 receptor antagonists.
Table 1: Functional Antagonist Potency (pA2) of [D-Trp]-Substance P Analogues in Guinea Pig Ileum and Taenia Coli Preparations
| Analogue | Agonist | Preparation | pA2 Value | Reference |
| [D-Pro2, D-Trp7,9]-SP | Substance P | Guinea Pig Taenia Coli | 6.1 | [1] |
| [D-Pro2, D-Trp7,9]-SP | Substance P | Guinea Pig Ileum | 6.9 | [2] |
| [D-Pro2, D-Trp7,9]-SP | Neurokinin B | Guinea Pig Ileum | 6.8 | [2] |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP | Eledoisin | Guinea Pig Ileum | 5.3 | [3] |
| [D-Arg1,D-Trp7,9,Leu11]SP (Spantide) | Eledoisin | Guinea Pig Ileum | 5.2 | [3] |
| [D-Arg1, D-Trp7,9, Leu11]-SP (Spantide) | Substance P | Guinea Pig Ileum | 6.7 | |
| [D-Arg1, D-Trp7,9, Leu11]-SP (Spantide) | Neurokinin A | Guinea Pig Ileum | 5.8 | |
| [D-Pro4,D-Trp7,9,10]SP(4-11) | Eledoisin | Guinea Pig Ileum | < 4.8 |
Table 2: Binding Affinity (Ki) of [D-Trp]-Substance P Analogues for the NK1 Receptor
| Analogue | Radioligand | Preparation | Ki (nM) | Reference |
| [D-Trp7]sendide | [3H]Substance P | Mouse Spinal Cord Membranes | 0.023 ± 0.007 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols used to generate the data presented above.
Solid-Phase Peptide Synthesis of [D-Trp]-Substance P Analogues
The synthesis of these peptide analogues is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent such as HBTU/HOBt in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Sequential Coupling and Deprotection: The subsequent Fmoc-protected amino acids (including the D-Trp residues at the desired positions) are coupled sequentially, with a deprotection step after each coupling, until the full peptide chain is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and amino acid analysis.
In Vitro Functional Assay: Guinea Pig Ileum Contraction
This classic bioassay is used to determine the functional potency of Substance P analogues as agonists or antagonists.
Workflow for Guinea Pig Ileum Assay:
-
Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Mounting: The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant tension (e.g., 1 g).
-
Agonist Dose-Response Curve: A cumulative concentration-response curve to Substance P is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions using an isometric transducer.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the [D-Trp]-SP analogue for a specific period (e.g., 20-30 minutes).
-
Repeat Agonist Dose-Response Curve: The Substance P concentration-response curve is repeated in the presence of the antagonist.
-
Schild Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
Workflow for Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled competitor ([D-Trp]-SP analogue).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of antagonists.
NK1 Receptor Signaling Pathway:
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the Gq/11 class of G-proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and neuronal excitation. [D-Trp]-SP antagonists competitively bind to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling cascade.
Conclusion
The strategic substitution of L-amino acids with D-tryptophan at positions 7, 9, and 10 of the Substance P sequence has been instrumental in the development of potent NK1 receptor antagonists. This technical guide has provided a summary of the quantitative structure-activity relationships, detailed key experimental protocols for their evaluation, and illustrated the underlying signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and characterization of novel therapeutic agents targeting the Substance P/NK1 receptor system.
References
- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of multiple neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Neurokinin-1 (NK1) Receptor Binding Affinity of [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the Substance P analog, [D-Trp7,9,10]-Substance P, with the Neurokinin-1 (NK1) receptor. This document details its binding affinity, the experimental protocols used for such determinations, and the relevant signaling pathways associated with NK1 receptor activation.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is the preferred endogenous ligand for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) extensively distributed throughout the central and peripheral nervous systems.[2][3][4] The interaction between Substance P and the NK1 receptor is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. Consequently, the development of synthetic analogs of Substance P, such as this compound, is of significant interest for therapeutic applications.
Profile of this compound
This compound is a synthetic analog of the endogenous undecapeptide Substance P. The key modification in this analog is the substitution of the naturally occurring L-tryptophan residues at positions 7, 9, and 10 with their D-isomers. This structural alteration is designed to confer specific pharmacological properties, such as increased stability against enzymatic degradation and modified receptor binding affinity and efficacy. While primarily recognized as a Substance P analog, it has also been noted to inhibit the activation of Gq/11 by M1 muscarinic acetylcholine (B1216132) receptors.
Neurokinin-1 (NK1) Receptor Binding Affinity
Quantitative binding affinity data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound at the NK1 receptor is not extensively reported in publicly available literature. However, data for closely related analogs provide valuable insights into the structure-activity relationship of D-Trp substituted Substance P peptides.
For context, the table below presents binding data for other relevant Substance P analogs. The modifications at positions 7 and 9 with D-Tryptophan are common in the design of NK1 receptor antagonists.
| Compound | Receptor/Tissue Preparation | Assay Type | Binding Affinity (Ki) | Reference |
| [D-Pro4, D-Trp7,9,10]-Substance P (4-11) | Rat Colon Muscularis Mucosae | Functional Antagonism Assay | Not Specified | |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Human Tumour Cell Lines | DNA Synthesis Inhibition | IC50: 20-50 µM | |
| [D-Trp7,9]-Substance P | Rat Colon Muscularis Mucosae | Functional Agonism Assay | Partial Agonist |
Experimental Protocol: Radioligand Binding Assay
The determination of a ligand's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity NK1 receptor radioligand, such as [³H]-Substance P or ¹²⁵I-labeled Bolton-Hunter Substance P.
-
Test Compound: this compound, dissolved in an appropriate vehicle at a range of concentrations.
-
Assay Buffer: Typically a buffer such as 50 mM Tris-HCl, containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors like bacitracin to prevent peptide degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity trapped on the filters.
Assay Procedure
-
Membrane Preparation: Cultured cells expressing the NK1 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in microplates. To each well, the following are added in order:
-
Receptor membrane preparation.
-
A solution of the unlabeled test compound (this compound) at various concentrations, or buffer for total binding wells.
-
A high concentration of unlabeled Substance P for non-specific binding (NSB) wells.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
-
Incubation: The plate is incubated, often with gentle agitation, for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is then measured using a scintillation counter.
-
Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of the test compound. These values are plotted against the log of the test compound concentration to generate a dose-response curve. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Neurokinin-1 Receptor Signaling Pathways
The NK1 receptor is a canonical GPCR that primarily couples to the Gαq/11 family of G-proteins. Activation of the receptor by an agonist like Substance P initiates a well-defined intracellular signaling cascade.
-
Ligand Binding and Receptor Activation: Substance P binds to the NK1 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to various cellular responses such as neuronal excitation and inflammation.
In addition to the primary Gαq pathway, the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
References
- 1. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
[D-Trp7,9,10]-Substance P: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by acting as the preferred endogenous ligand for the neurokinin-1 (NK1) receptor.[1][2] The modification of its native sequence has led to the development of numerous analogs with altered affinities and activities, providing valuable tools for pharmacological research and potential therapeutic applications. This technical guide focuses on the in vivo and in vitro effects of [D-Trp7,9,10]-Substance P, a synthetic analog characterized by the substitution of L-amino acids with D-tryptophan at positions 7, 9, and 10. Due to the limited availability of data on this specific analog, this guide also incorporates information from closely related compounds, such as [D-Pro2, D-Trp7,9]-Substance P and [D-Pro4, D-Trp7,9,10]-Substance P (4-11), to provide a comprehensive overview of the likely biological activities. These substitutions are known to confer potent antagonist activity at the NK1 receptor.
In Vitro Effects
The in vitro effects of this compound and its related analogs have been primarily characterized through receptor binding assays, functional assays in isolated tissues, and cell proliferation studies. These studies collectively indicate that substitution with D-tryptophan at positions 7, 9, and 10 results in compounds that act as competitive antagonists of the NK1 receptor.
Receptor Binding and Functional Antagonism
Quantitative analysis of the antagonist properties of various SP analogs reveals their potency in blocking SP-induced responses. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve, is a key metric. For instance, the analog (D-Pro2, D-Trp7,9)-SP exhibits competitive antagonism with a pA2 of 6.1 in guinea-pig isolated taenia coli.[3] Another related antagonist, [D-Trp7]sendide, demonstrates a very high affinity for the NK1 receptor with a Ki value of 0.023 ± 0.007 nM in mouse spinal cord membranes.[4]
| Analog | Preparation | Parameter | Value | Reference |
| (D-Pro2, D-Trp7,9)-SP | Guinea-pig isolated taenia coli | pA2 | 6.1 | [3] |
| [D-Trp7]sendide | Mouse spinal cord membranes | Ki (nM) | 0.023 ± 0.007 |
Effects on Smooth Muscle Contraction
Substance P is a potent stimulator of smooth muscle contraction in various tissues, including the gastrointestinal tract. Antagonists like this compound are expected to inhibit these contractile responses. Studies on related analogs have shown that they can act as partial agonists in some preparations, inducing a smaller maximal response compared to Substance P. For example, [D-Pro2, D-Phe7, D-Trp9]-SP and [D-Trp7,9]-SP were found to contract the rat colon muscularis mucosae, with a maximum response of about 30% of that of SP. However, in other tissues, they behave as pure antagonists. The contractile effects of some SP analogs have been attributed to histamine (B1213489) release, a property that should be considered when interpreting experimental results.
Antiproliferative Effects
The SP/NK1 receptor system has been implicated in the proliferation of various cancer cell lines. Consequently, NK1 receptor antagonists are being investigated for their potential as anticancer agents. In vitro studies have demonstrated that SP analogs can inhibit the growth of tumor cells. For instance, [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P was found to significantly inhibit DNA synthesis in several human tumor cell lines with IC50 values ranging from 20-50 µM. The peptide antagonist [D-Pro2, D-Trp7,9]-Substance P was also shown to decrease the proliferation of some cancer cell lines, although only at a high concentration of 100 µM.
| Analog | Cell Lines | Effect | Concentration | Reference |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-SP | Human tumor cell lines | Inhibition of DNA synthesis | IC50: 20-50 µM | |
| [D-Pro2, D-Trp7,9]-SP | MeW164, MeW155, MeW151, FlWp95 | Decreased cell proliferation | 100 µM |
In Vivo Effects
The in vivo effects of this compound and its analogs are primarily associated with the blockade of Substance P's roles in inflammation and nociception.
Anti-inflammatory Activity
Substance P is a key mediator of neurogenic inflammation, a process involving vasodilation, plasma extravasation, and the recruitment of inflammatory cells. NK1 receptor antagonists have been shown to effectively inhibit these inflammatory responses. For example, the topical or intravitreal application of [d-Pro2, D-Trp7,9]SP was found to inhibit the inflammatory response to infrared irradiation of the iris in rabbits. This suggests a crucial role for Substance P in mediating the inflammatory cascade in the eye.
Effects on the Central Nervous System and Behavior
Intrathecal administration of Substance P can induce behaviors such as scratching, biting, and licking, which are indicative of nociception. The co-administration of NK1 receptor antagonists can block these behaviors. For instance, [D-Trp7]sendide dose-dependently inhibited the behavioral responses induced by intrathecal SP in mice, with an ID50 value of 11.0 pmol/mouse. However, some SP antagonists, when administered intrathecally, have been reported to cause motor impairments, which complicates the interpretation of their antinociceptive effects.
Experimental Protocols
Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This protocol is a classic method for assessing the agonist and antagonist activities of substances on smooth muscle.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Ringer bicarbonate solution. The longitudinal muscle is then carefully stripped from the underlying circular muscle and mounted in an organ bath containing the buffer at 37°C.
-
Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
Procedure: After an equilibration period, cumulative concentration-response curves to Substance P are generated. To test for antagonism, the tissue is pre-incubated with the antagonist (e.g., this compound) for a specific period before generating a second concentration-response curve to Substance P.
-
Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from the shift in the concentration-response curves.
Caption: Workflow for assessing antagonist activity on smooth muscle.
Receptor Binding Assay ([3H]-SP Displacement)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information about its binding affinity.
-
Membrane Preparation: A tissue rich in NK1 receptors (e.g., mouse spinal cord) is homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled Substance P ([3H]-SP) and varying concentrations of the unlabeled competitor (e.g., this compound) in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-SP (IC50) is determined. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
Substance P exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and gene expression. This compound, as a competitive antagonist, is expected to block the initiation of this signaling cascade by preventing Substance P from binding to the NK1 receptor.
Caption: Antagonism of the Substance P signaling cascade.
Conclusion
This compound represents a potent tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Based on data from closely related analogs, it is a competitive antagonist with significant in vitro and in vivo activities, including the inhibition of smooth muscle contraction and neurogenic inflammation. Further research is warranted to fully elucidate the specific pharmacological profile of this particular analog and to explore its therapeutic potential in conditions such as chronic pain, inflammatory diseases, and cancer. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this important class of compounds.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Trp7,9,10]-Substance P: A Technical Guide to its Role in Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation is a complex physiological process orchestrated by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of this phenomenon through its high-affinity interaction with the neurokinin-1 receptor (NK1R). [D-Trp7,9,10]-Substance P is a synthetic peptide analog of Substance P designed to act as a competitive antagonist at the NK1 receptor. This technical guide provides an in-depth overview of the role of this compound in mitigating neurogenic inflammation. It details the underlying molecular mechanisms, presents available data on its activity, and provides comprehensive experimental protocols for its characterization.
Introduction to Neurogenic Inflammation and the Role of Substance P
Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary sensory neurons. Unlike classical inflammation driven by the innate immune system, neurogenic inflammation is triggered by the release of neuropeptides, principally Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. This process contributes to the cardinal signs of inflammation: redness (vasodilation), swelling (plasma extravasation), heat, and pain.
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a potent pro-inflammatory mediator. It is widely distributed in the central and peripheral nervous systems. Upon its release from sensory nerve endings in response to noxious stimuli, SP binds preferentially to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) expressed on various cell types including endothelial cells, smooth muscle cells, and immune cells such as mast cells and lymphocytes. The activation of NK1R by SP initiates a cascade of intracellular signaling events that underpin the inflammatory response.
Mechanism of Action: this compound as an NK1 Receptor Antagonist
This compound is a modified peptide analog of Substance P. The strategic substitution of L-tryptophan residues at positions 7, 9, and 10 with their D-isomers confers antagonistic properties to the peptide. This structural alteration allows the molecule to bind to the NK1 receptor without eliciting the conformational changes necessary for receptor activation and downstream signaling. By competitively inhibiting the binding of endogenous Substance P to the NK1 receptor, this compound effectively blocks the signaling pathways that lead to neurogenic inflammation.
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to the NK1 receptor primarily activates the Gαq/11 family of G proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the physiological responses of neurogenic inflammation, namely vasodilation and increased vascular permeability (plasma extravasation).
Quantitative Data
A comprehensive review of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional inhibition (IC50, pA2) values for this compound. However, qualitative studies consistently demonstrate its ability to antagonize Substance P-induced effects. For comparative purposes, the following table presents quantitative data for other widely studied peptide antagonists of the NK1 receptor.
| Antagonist | Assay Type | Species | Tissue/Cell Line | Parameter | Value |
| [D-Pro2, D-Trp7,9]-SP | SP-induced Contraction | Guinea Pig | Taenia Coli | pA2 | 6.1 |
| [D-Trp7]sendide | [3H]-SP Binding | Mouse | Spinal Cord Membranes | Ki | 0.023 ± 0.007 nM |
| [D-Pro2, D-Phe7, D-Trp9]-SP | SP-induced Contraction | Guinea Pig | Ileum | pA2 | 4.61 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NK1 receptor antagonists like this compound in the context of neurogenic inflammation.
In Vivo Assay: Miles Assay (Evans Blue Extravasation)
This assay quantifies plasma protein extravasation in response to an inflammatory stimulus.
Materials:
-
This compound
-
Substance P (or other inflammatory agent)
-
Evans Blue dye (e.g., 0.5% in sterile saline)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
-
Laboratory animals (rats or mice)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.
-
After a short circulation period (e.g., 5 minutes), administer this compound or vehicle (control) either systemically or locally, depending on the experimental design.
-
Inject Substance P or another inflammatory agent intradermally at specific sites on the animal's skin (e.g., shaved back).
-
Allow the inflammatory response to develop over a defined period (e.g., 30 minutes).
-
Euthanize the animal and excise the skin at the injection sites.
-
Incubate the tissue samples in formamide to extract the extravasated Evans Blue dye.
-
Measure the absorbance of the formamide extracts using a spectrophotometer at approximately 620 nm.
-
The amount of dye is proportional to the degree of plasma extravasation. Compare the results from the antagonist-treated group with the control group to determine the inhibitory effect.
In Vitro Assay: NK1 Receptor Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor, thereby determining its binding affinity.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or U373 MG cells)
-
Radiolabeled Substance P analog (e.g., [³H]-Substance P)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled antagonist, this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the antagonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Substance P).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Assay: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist like Substance P.
Materials:
-
Cells stably expressing the NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Substance P
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the NK1R-expressing cells in a black-walled, clear-bottom multi-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer.
-
After the loading period, wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Inject a fixed concentration of Substance P into the wells to stimulate calcium mobilization.
-
Continuously record the fluorescence intensity before and after the addition of Substance P.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the inhibitory effect of the antagonist at each concentration and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of neurogenic inflammation. As a competitive antagonist of the NK1 receptor, it effectively blocks the pro-inflammatory actions of Substance P. While specific quantitative binding and functional data for this particular analog are not widely reported in the literature, the experimental protocols outlined in this guide provide a robust framework for its characterization and for the evaluation of other potential NK1 receptor antagonists. Further research into the pharmacokinetics and in vivo efficacy of this compound and similar compounds is warranted to explore their therapeutic potential in inflammatory disorders.
Cellular Targets of [D-Trp7,9,10]-Substance P: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp7,9,10]-Substance P is a synthetic peptide analog of the endogenous tachykinin neuropeptide, Substance P (SP). By virtue of key amino acid substitutions, specifically the incorporation of D-tryptophan at positions 7, 9, and 10, this analog functions as a competitive antagonist at the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on its interaction with the NK-1 receptor and the subsequent modulation of intracellular signaling pathways. This document summarizes available quantitative data for this compound and related analogs, details relevant experimental methodologies, and provides visual representations of the key signaling cascades and experimental workflows.
Primary Cellular Target: The Neurokinin-1 (NK-1) Receptor
The principal cellular target of this compound is the neurokinin-1 (NK-1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Substance P, the endogenous ligand, exhibits a high affinity for the NK-1 receptor.[2] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular events that are implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2]
This compound and its related analogs act as competitive antagonists, binding to the NK-1 receptor and thereby preventing the binding and subsequent action of Substance P.[3][4] This antagonistic activity forms the basis of its utility as a research tool and its potential as a therapeutic agent.
Quantitative Pharmacological Data
| Compound | Assay Type | Preparation | Agonist | pA2 | Reference |
| [D-Pro2, D-Trp7,9]-Substance P | Functional Assay (Contraction) | Guinea-pig isolated taenia coli | Substance P | 6.1 | |
| [D-Pro2, D-Trp7,9]-Substance P | Functional Assay | Guinea-pig ileum | Substance P | 5.43 | |
| [D-Pro4,D-Trp7,9,10]SP(4-11) | Functional Assay ([3H]-ACh release) | Guinea-pig ileum myenteric plexus | Eledoisin | < 4.8 | |
| Spantide II ([D-NicLys1, Pro2, 3-Pal3, Pro4, D-Cl2Phe5, Asn6, D-Trp7, Phe8, D-Trp9, Leu10, Nle11]-NH2) | Functional Assay (Contraction) | Guinea-pig taenia coli | Substance P | 7.7 |
| Compound | Assay Type | Preparation | Radioligand | Ki (nM) | Reference |
| [D-Trp7]sendide | Radioligand Binding | Mouse spinal cord membranes | [3H]Substance P | 0.023 ± 0.007 |
Modulation of Intracellular Signaling Pathways
The antagonism of the NK-1 receptor by this compound blocks the initiation of several key intracellular signaling cascades that are normally activated by Substance P. The primary signaling pathway involves the coupling of the NK-1 receptor to Gq/11 and Gs G-proteins.
Gq/11-Mediated Pathway
Activation of the NK-1 receptor by Substance P leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf, MEK, ERK), ultimately influencing gene expression and cellular processes like proliferation and inflammation. By blocking the initial binding of Substance P, this compound prevents the activation of this entire cascade.
Caption: Gq-protein mediated signaling pathway of the NK-1 receptor.
Gs-Mediated Pathway
In addition to Gq coupling, the NK-1 receptor can also couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream effectors, leading to diverse cellular responses. The antagonistic action of this compound also inhibits this signaling pathway.
Caption: Gs-protein mediated signaling pathway of the NK-1 receptor.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the interaction of this compound with its cellular targets.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the NK-1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P) to each well.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NK-1 receptor ligand).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event of NK-1 receptor activation via the Gq pathway.
Workflow:
Caption: Workflow for a calcium mobilization functional assay.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells expressing the NK-1 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
-
Antagonist Treatment:
-
Add varying concentrations of this compound to the wells and incubate for a period to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of Substance P (typically the EC80) into the wells to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for the antagonist using non-linear regression analysis.
-
Functional Assay: Inositol Phosphate Accumulation
This assay directly measures the accumulation of inositol phosphates, the products of PLC activity, providing a direct readout of Gq pathway activation.
Workflow:
References
Methodological & Application
Application Notes and Protocols for [D-Trp7,9,10]-Substance P and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in neurotransmission, particularly in the mediation of pain and inflammation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The analogue, [D-Trp7,9,10]-Substance P, and its related compounds are potent tachykinin antagonists, making them valuable tools for studying the physiological and pathological roles of Substance P and for the development of novel therapeutics.[4][5] These antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogue, [D-Pro2, D-Trp7,9]-Substance P, for which more extensive quantitative data is available. The protocols outlined below are foundational and can be adapted for specific research needs.
Mechanism of Action and Signaling Pathways
Substance P binding to the NK1 receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
This compound and its analogues act as competitive antagonists at the NK1 receptor, preventing the initiation of this signaling cascade.
Quantitative Data
The following table summarizes the available pharmacological data for [D-Pro2, D-Trp7,9]-Substance P, a commonly used and well-characterized tachykinin antagonist that serves as a reliable proxy for the experimental application of this compound.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 6.1 | Guinea-pig isolated taenia coli | Functional (Contraction) | |
| Ki / IC50 | 0.4 µM - 5 µM | Various | Receptor Binding | |
| ID50 (in vivo) | 4.6 µg (intrathecal) | Mouse | Behavioral (Anti-scratching) |
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound or related analogues to the NK1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the NK1 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled Substance P (e.g., [¹²⁵I]Bolton-Hunter SP)
-
This compound or related analogue
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice. Homogenize and dilute to the desired concentration in binding buffer.
-
Prepare serial dilutions of the unlabeled antagonist (this compound) in binding buffer.
-
Dilute the radiolabeled Substance P to the desired concentration (typically at or below its Kd) in binding buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Unlabeled antagonist at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled Substance P (for non-specific binding).
-
Radiolabeled Substance P.
-
Cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to antagonize Substance P-induced intracellular calcium release.
Materials:
-
Cells expressing the NK1 receptor (e.g., U373 MG astrocytoma cells or transfected HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Substance P
-
This compound or related analogue
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject the antagonist (this compound) at various concentrations and incubate for a predetermined time.
-
Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from the baseline to the peak response after agonist addition.
-
Generate dose-response curves for Substance P in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.
-
In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for the intrathecal administration of this compound in rodents to assess its effects on nociception.
Materials:
-
This compound or related analogue
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Animal model of nociception (e.g., formalin test, hot plate test)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
For intrathecal injection, carefully insert the needle of the Hamilton syringe between the L5 and L6 vertebrae. A tail-flick is often indicative of a successful injection into the subarachnoid space.
-
-
Drug Administration:
-
Dissolve the antagonist in sterile saline or aCSF to the desired concentration.
-
Inject a small volume (e.g., 5-10 µL for mice) of the antagonist solution or vehicle control.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
-
Behavioral Testing:
-
At a predetermined time after the injection, perform the behavioral test for nociception.
-
Record and quantify the animal's response (e.g., paw licking/flinching time, latency to respond to a thermal stimulus).
-
-
Data Analysis:
-
Compare the behavioral responses of the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
-
A significant reduction in nociceptive behavior in the antagonist-treated group indicates an antinociceptive effect.
-
Note: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Conclusion
This compound and its related analogues are invaluable pharmacological tools for investigating the roles of Substance P and the NK1 receptor in health and disease. The protocols provided here offer a starting point for researchers to explore the antagonist properties of these compounds in various experimental settings. Careful optimization of these protocols for specific cell types, tissues, and animal models will be necessary to achieve robust and reproducible results.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal Administration of [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of [D-Trp7,9,10]-Substance P, a potent tachykinin receptor antagonist. This document is intended to guide researchers in designing and executing experiments to investigate the role of Substance P and its antagonists in various physiological and pathological processes, particularly in the context of nociception and pain.
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in pain transmission, inflammation, and other neurological functions.[1] It exerts its effects primarily through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor.[2][3][4] this compound is a synthetic analog of Substance P that acts as a competitive antagonist at tachykinin receptors, with a notable affinity for the NK-1 receptor.[4] Intrathecal administration allows for the direct delivery of this antagonist to the spinal cord, a critical site for pain signal processing, enabling the elucidation of the spinal mechanisms of nociception.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of intrathecal administration of tachykinin receptor antagonists from various studies. It is important to note that specific dose-response data for the intrathecal administration of this compound is not extensively available in the public domain. The data presented here is for analogous Substance P antagonists and provides a basis for experimental design.
Table 1: Effects of Intrathecal Tachykinin Antagonists on Nociceptive Thresholds
| Antagonist | Animal Model | Nociceptive Test | Dose Range | Effect on Nociceptive Threshold | Reference |
| [D-Pro2, D-Trp7,9]-SP | Rat | Hot Plate Test | 10 - 40 nmol | Increased latency to response | |
| Spantide (D-Arg1,D-Trp7,9,Leu11-SP) | Mouse | Tail-Flick Test | 5 µg | Significantly increased tail-flick latencies | |
| RP-67,580 (NK-1 Antagonist) | Rat | Colorectal Distension | 6.5 nmol | Blocked hyperalgesia | |
| R-820 (NK-3 Antagonist) | Rat | Colorectal Distension | 6.5 nmol | Blocked hyperalgesia | |
| CP-96,345 (NK-1 Antagonist) | Rat | Tail-Flick Test | Not specified | Blocked hyperalgesic response to NK-1 agonist |
Table 2: Behavioral Effects of Intrathecal Tachykinin Antagonists
| Antagonist | Animal Model | Behavioral Test | Dose | Observed Behavioral Effects | Reference |
| [D-Pro2, D-Trp7,9]-SP | Rat | Observational | 0.5 - 2.5 nmol | Impairments of motor function | |
| [D-Pro2, D-Trp7,9]-SP | Mouse | NMDA-induced behaviors | Not specified | Inhibited licking, biting, and scratching | |
| Spantide (D-Arg1,D-Trp7,9,Leu11-SP) | Mouse | NMDA-induced behaviors | Not specified | Inhibited licking, biting, and scratching |
Experimental Protocols
Preparation of this compound for Intrathecal Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Aseptically add the required volume of sterile saline or aCSF to the vial to achieve the desired stock concentration. A common stock concentration is 1 µg/µL or 1 mM. For hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with saline or aCSF.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilization: Filter the reconstituted solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be stored at 4°C for a short period.
Intrathecal Catheter Implantation in Rats (Chronic Administration)
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
-
Analgesics and antibiotics
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and disinfect the surgical area on the back of the neck and between the shoulder blades.
-
Incision: Make a small incision at the base of the skull to expose the cisterna magna.
-
Catheter Insertion: Carefully insert a sterile PE-10 catheter into the subarachnoid space through the cisterna magna. Gently advance the catheter caudally to the desired spinal level (typically the lumbar enlargement for pain studies).
-
Securing the Catheter: Secure the external end of the catheter to the surrounding musculature and skin using sutures and dental cement.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before commencing experiments. Verify catheter placement and patency by administering a small volume of a short-acting anesthetic like lidocaine (B1675312) and observing for transient hindlimb paralysis.
Direct Intrathecal Injection in Rats (Acute Administration)
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
This compound solution
Protocol:
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Positioning: Place the animal in a stereotaxic frame or hold it firmly to flex the spine.
-
Injection Site: Palpate the spinous processes of the lumbar vertebrae to identify the L4-L5 or L5-L6 intervertebral space.
-
Injection: Insert the 30-gauge needle connected to a Hamilton syringe into the identified intervertebral space at a slight angle. A characteristic tail-flick or leg twitch indicates successful entry into the subarachnoid space.
-
Drug Administration: Slowly inject the desired volume (typically 5-10 µL) of the this compound solution over 10-20 seconds.
-
Needle Removal: Leave the needle in place for a few seconds after injection to prevent backflow, then slowly withdraw it.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Behavioral Assays for Nociception
Protocol:
-
Gently restrain the rat, allowing its tail to hang freely.
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
Measure the latency (in seconds) for the rat to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer this compound intrathecally and measure the tail-flick latency at various time points post-injection.
Protocol:
-
Place the rat on a heated plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency (in seconds) for the rat to exhibit nociceptive behaviors such as licking its hind paws or jumping.
-
A cut-off time (e.g., 30-45 seconds) is necessary to avoid injury.
-
Perform the test before and after intrathecal administration of the antagonist.
Protocol:
-
Inject a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) into the plantar surface of the rat's hind paw.
-
Immediately place the rat in an observation chamber.
-
Observe and score the nociceptive behaviors (e.g., flinching, licking, biting the injected paw) in two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Administer this compound intrathecally prior to the formalin injection to assess its effect on both phases of the pain response.
Visualization of Pathways and Workflows
Signaling Pathway of Substance P and its Antagonism
Caption: Substance P signaling and antagonism at the NK-1 receptor.
Experimental Workflow for Investigating this compound
Caption: Workflow for in vivo studies of intrathecal this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downstate.edu [downstate.edu]
- 4. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pain Pathways with [D-Trp7,9,10]-Substance P
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), an 11-amino acid neuropeptide, is a key mediator in the transmission of pain signals (nociception) and inflammatory responses.[1][2] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[3] The activation of NK1 receptors by Substance P in the spinal cord enhances pain perception and contributes to central sensitization, a key element in the development of chronic pain. Consequently, antagonists of the NK1 receptor are valuable tools for investigating pain mechanisms and for the development of novel analgesics.
[D-Trp7,9,10]-Substance P is a synthetic analog of Substance P in which specific L-amino acids have been replaced with D-tryptophan residues. This modification confers antagonistic properties at the NK1 receptor, blocking the pro-nociceptive actions of endogenous Substance P. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogs in the study of pain pathways.
Mechanism of Action
Substance P, released from the central terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord, binds to NK1 receptors on second-order neurons. This binding activates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade results in neuronal depolarization, increased excitability, and enhanced transmission of pain signals to higher brain centers. Furthermore, Substance P signaling can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization.[4]
This compound and its analogs act as competitive antagonists at the NK1 receptor, binding to the receptor without initiating the downstream signaling cascade. By occupying the binding site, they prevent Substance P from activating the receptor, thereby inhibiting the transmission of nociceptive signals.
Quantitative Data
| Compound | Assay Type | Preparation | Species | Quantitative Data | Reference |
| [D-Trp7]sendide | Radioligand Binding Assay | Mouse spinal cord membranes | Mouse | K_i = 0.023 ± 0.007 nM (for displacing [3H]SP) | [5] |
| [D-Trp7]sendide | In vivo behavioral assay | Intrathecal administration | Mouse | ID_50 = 11.0 pmol/mouse (vs. SP-induced scratching) | |
| [D-Pro2, D-Trp7,9]-Substance P | Functional Antagonism (pA2) | Guinea-pig isolated taenia coli | Guinea Pig | pA_2 = 6.1 (competitive antagonist) | |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P | Functional Antagonism (Ka) | Various smooth muscle preps | Various | K_a = 0.3-1.5 x 10^6 M-1 |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This protocol is adapted from studies on related NK1 receptor antagonists and can be used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells, or spinal cord tissue).
-
Radiolabeled Substance P (e.g., [3H]Substance P).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of [3H]Substance P, and the different concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Calcium Imaging
This protocol can be used to assess the functional antagonism of this compound on Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
-
Objective: To determine the IC50 of this compound in inhibiting Substance P-induced intracellular calcium increase.
-
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or a neuronal cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
-
-
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Record the change in fluorescence intensity over time.
-
The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the Substance P-induced response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
In Vivo Assays
1. Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception. This protocol can be adapted to evaluate the analgesic effects of this compound.
-
Objective: To assess the effect of this compound on the latency to a thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Rodents (mice or rats).
-
This compound.
-
Vehicle solution (e.g., saline).
-
Administration supplies (e.g., intrathecal or systemic injection).
-
-
Procedure:
-
Acclimatize the animals to the testing room and handling procedures.
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., intrathecal injection for spinal effects).
-
At various time points after administration, re-test the animals on the hot plate and record the response latency.
-
An increase in response latency compared to the vehicle-treated group indicates an analgesic effect.
-
A dose-response curve can be generated by testing different doses of the antagonist.
-
2. Formalin Test
The formalin test is a model of persistent pain that involves two distinct phases of nocifensive behavior, thought to represent acute nociception and inflammatory pain, respectively.
-
Objective: To evaluate the effect of this compound on nociceptive and inflammatory pain.
-
Materials:
-
Rodents (mice or rats).
-
Dilute formalin solution (e.g., 1-5% in saline).
-
This compound.
-
Vehicle solution.
-
Observation chamber.
-
-
Procedure:
-
Acclimatize the animals to the observation chamber.
-
Administer this compound or vehicle prior to the formalin injection.
-
Inject a small volume of dilute formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.
-
The recording is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
A reduction in the duration of nocifensive behaviors in either phase indicates an antinociceptive effect. Substance P antagonists are expected to be more effective in the first phase.
-
Visualizations
Signaling Pathway
Caption: Substance P signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound in pain research.
References
- 1. Dual actions of substance P on nociception: possible role of endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Signal Transduction of Tetrodotoxin-Sensitive Nociceptive Responses by Substance P Given into the Planta of the Mouse Hind Limb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Blocking Spinal NK1 Receptors with [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a member of the tachykinin family of neuropeptides, is a key mediator of nociceptive signaling in the central nervous system.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor densely expressed in the superficial dorsal horn of the spinal cord, a critical region for processing pain signals.[1][2] Blockade of the SP/NK1 receptor system represents a promising therapeutic strategy for the management of pain. This document provides detailed application notes and protocols for the use of [D-Trp7,9,10]-Substance P and its analogs, potent antagonists of the NK1 receptor, in spinal cord research.
Mechanism of Action
This compound and related analogs with D-amino acid substitutions in positions 7, 9, and 10 of the Substance P sequence function as competitive antagonists at the NK1 receptor.[3] This competitive antagonism blocks the binding of endogenous Substance P, thereby inhibiting the downstream signaling cascade that leads to neuronal excitation and the transmission of pain signals.[4] While primarily acting as antagonists, it is important to note that some analogs, such as [D-Pro2, D-Trp7,9]-Substance P, have been reported to exhibit partial agonist activity or produce motor deficits at higher doses, necessitating careful dose-response studies.
Data Presentation: Quantitative Analysis of NK1 Receptor Antagonists
The following tables summarize key quantitative data for this compound analogs from published literature. This data is essential for experimental design, including dose selection for in vivo and in vitro studies.
| Compound | Assay Type | Preparation | Key Parameters | Reference |
| [D-Trp7]sendide | Radioligand Binding Assay | Mouse spinal cord membranes | Ki: 0.023 ± 0.007 nM | |
| [D-Trp7]sendide | Behavioral Assay (SP-induced scratching) | Intrathecal injection in mice | ID50: 11.0 pmol/mouse | |
| [D-Pro2, D-Phe7, D-Trp9]-Substance P | Behavioral Assay (Tail-flick test) | Intrathecal injection in rats | Dose-related blockade of SP-induced reduction in latency at 1.55, 3.1, and 6.2 nmoles | |
| [D-Pro2, D-Trp7,9]-Substance P | In vitro smooth muscle contraction | Guinea-pig isolated taenia coli | pA2: 6.1 (competitive antagonism) |
Experimental Protocols
Intrathecal Administration in Rodents
Intrathecal (i.t.) injection allows for the direct delivery of compounds to the spinal cord, bypassing the blood-brain barrier.
Materials:
-
This compound or analog, dissolved in sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF).
-
Hamilton syringe (10 µL or 25 µL) with a 30-gauge needle.
-
Anesthesia (e.g., isoflurane).
-
Animal clippers.
-
70% ethanol.
Procedure (for mice):
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur over the lumbar region of the back.
-
Position the mouse on a firm surface, flexing the spine by gently pushing the hindlimbs towards the head.
-
Palpate the iliac crests and identify the L5-L6 intervertebral space, which is located just rostral to the line connecting the crests.
-
Wipe the injection site with 70% ethanol.
-
Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space at a slight angle, aiming for the subarachnoid space. A slight tail-flick reflex often indicates successful entry.
-
Slowly inject the desired volume (typically 5-10 µL for mice) over 10-15 seconds.
-
Withdraw the needle and monitor the animal for recovery from anesthesia and any adverse effects.
Behavioral Assay: Formalin Test
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of analgesic compounds on both acute and inflammatory pain.
Materials:
-
Formalin solution (1-5% in saline).
-
Injection syringe with a 30-gauge needle.
-
Observation chamber with a clear floor and mirrors to allow for unobstructed observation of the animal's paws.
-
Timer.
Procedure:
-
Acclimate the animal to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound or vehicle intrathecally as described in the protocol above, typically 10-20 minutes before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (acute phase): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory phase): 15-40 minutes post-formalin injection.
-
-
Compare the nociceptive scores between the antagonist-treated and vehicle-treated groups.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Dorsal Horn Neurons
This technique allows for the direct measurement of the effects of this compound on the synaptic transmission and excitability of individual neurons in spinal cord slices.
Materials:
-
Spinal cord slice preparation setup (vibratome, dissection tools).
-
Recording chamber with continuous perfusion of aCSF.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes (3-7 MΩ).
-
Micromanipulator.
-
Microscope with DIC optics.
-
aCSF and intracellular pipette solution.
Procedure:
-
Spinal Cord Slice Preparation:
-
Anesthetize a rodent (e.g., young rat or mouse) and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O2, 5% CO2) cutting solution (a modified aCSF with low Ca2+ and high Mg2+).
-
Mount the spinal cord segment on a vibratome and cut transverse slices (300-400 µm thick).
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope and perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Identify neurons in the superficial dorsal horn (laminae I-II) using DIC optics.
-
Approach a neuron with a glass micropipette filled with intracellular solution.
-
Establish a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).
-
Bath-apply this compound at the desired concentration and record the changes in synaptic transmission or neuronal excitability. For example, to assess the effect on Substance P-mediated responses, co-apply Substance P with and without the antagonist.
-
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the NK1 receptor upon activation by Substance P and its blockade by this compound.
Experimental Workflow for In Vivo Antagonist Testing
Caption: A typical experimental workflow for evaluating the antinociceptive effects of an NK1 receptor antagonist administered intrathecally.
References
Application Notes and Protocols for the Use of [D-Trp7,9,10]-Substance P Analogs in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on "[D-Trp7,9,10]-Substance P" in cancer cell lines is limited in the available literature. The following information is based on closely related Substance P (SP) analogs, which are potent antagonists of the neurokinin-1 receptor (NK-1R). It is crucial to note the specific analog used in each study, as their bioactivities may differ.
Introduction
Substance P (SP) is a neuropeptide that, through its high-affinity receptor, the neurokinin-1 receptor (NK-1R), is implicated in various cancer-promoting processes. These include tumor cell proliferation, angiogenesis, migration, and invasion.[1] Cancer cells often overexpress NK-1R, making it a promising target for anticancer therapies.[1] SP antagonists, by blocking the binding of SP to NK-1R, can inhibit these tumorigenic effects and induce apoptosis in cancer cells.[2] This document provides an overview of the application of two such peptide antagonists, [D-Pro2, D-Trp7,9]-Substance P and [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, in cancer cell line research.
Mechanism of Action
The primary mechanism of action for these SP analogs is the competitive antagonism of the NK-1R. By blocking the receptor, they prevent the downstream signaling cascades initiated by SP. The binding of SP to NK-1R activates several signaling pathways, including the MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.[3] Inhibition of these pathways by NK-1R antagonists can lead to cell cycle arrest and apoptosis. Furthermore, some SP antagonists may induce apoptosis through oxidant-dependent mechanisms involving the activation of c-Jun N-terminal kinase (JNK).
Data Presentation
Antiproliferative Effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on Lung Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| H-69 | Small Cell Lung Cancer (SCLC) | Cell Growth Inhibition | 51.05 | |
| COR-L23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Growth Inhibition | 75.81 |
IC50: The concentration of a drug that gives half-maximal response.
Effects of [D-Pro2, D-Trp7,9]-Substance P on Various Cell Lines
| Cell Line | Cell Type | Concentration (µM) | Effect on Cell Number | Reference |
| MeW164 | Melanoma | 100 | Reduction | |
| MeW155 | Melanoma | 100 | Reduction | |
| MeW151 | Melanoma | 100 | Strongest Reduction (72 ±1% of control) | |
| FlWp95 | Normal Fibroblast | 100 | Reduction | |
| MeW164 | Melanoma | 25 | Stimulation (116 ±2% of control) | |
| T24 | Bladder Carcinoma | 25 | Stimulation (116 ±2% of control) | |
| FlWp95 | Normal Fibroblast | 25 | Stimulation (114 ±6% of control) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the methodology described for testing [D-Pro2, D-Trp7,9]-Substance P.
Objective: To assess the effect of SP analogs on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
[D-Pro2, D-Trp7,9]-Substance P or other SP analogs
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the SP analog (e.g., 25 µM, 50 µM, 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the SP analog. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate IC50 values if applicable.
Colony Formation Assay
This protocol is a generalized procedure for assessing the long-term effects of a compound on cell survival and proliferation.
Objective: To determine the ability of single cells to form colonies after treatment with SP analogs.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
[D-Pro2, D-Trp7,9]-Substance P or other SP analogs
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the SP analog for a specified period (e.g., 7 days).
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix them with a solution of 10% formalin for 15 minutes.
-
Staining: Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (DNA Fragmentation)
This protocol describes a method to assess apoptosis based on the findings that [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P induces DNA fragmentation.
Objective: To detect apoptosis in cancer cells treated with SP analogs by analyzing DNA fragmentation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis equipment
Procedure:
-
Cell Treatment: Treat cancer cells with the SP analog at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
RNA and Protein Digestion: Treat the cell lysate with RNase A and then with Proteinase K to remove RNA and proteins.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.
Visualizations
Caption: Signaling pathways affected by Substance P and its analogs.
Caption: General experimental workflow for studying SP analogs.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Trp7,9,10]-Substance P: A Tool for Interrogating Substance P Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, neurogenic inflammation, and various physiological and pathophysiological processes. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). To elucidate the precise roles of Substance P, potent and selective antagonists are indispensable research tools. [D-Trp7,9,10]-Substance P is a synthetic analog of Substance P in which specific L-amino acids have been replaced with their D-isomers, a modification known to confer antagonistic properties. This document provides detailed application notes and experimental protocols for utilizing this compound and its closely related analogs as tools to study Substance P function.
Mechanism of Action
This compound and similar analogs function as competitive antagonists at the NK1 receptor. By binding to the receptor, they prevent the endogenous ligand, Substance P, from activating downstream signaling cascades. The binding of Substance P to the NK1R typically initiates the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of cellular responses, including neuronal excitation, inflammation, and cell proliferation. This compound, by blocking the initial binding of Substance P, inhibits this entire signaling pathway.
Data Presentation: Pharmacological Properties of this compound Analogs
Table 1: In Vitro Antagonist Potency of D-Trp Substituted Substance P Analogs
| Antagonist | Preparation | Assay Type | Agonist | Parameter | Value | Reference |
| [D-Pro2, D-Trp7,9]-SP | Guinea-pig isolated taenia coli | Smooth Muscle Contraction | Substance P | pA2 | 6.1 | [1] |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP | Various in vitro smooth muscle preparations | Smooth Muscle Contraction | Substance P, Eledoisin | Ka | 0.3-1.5 x 10(6) M-1 | [2] |
| [D-Trp7]sendide | Mouse spinal cord membranes | [3H]-SP Radioligand Binding | Substance P | Ki | 0.023 ± 0.007 nM | [3] |
| [D-Pro2, D-Trp7,9]-SP | Various cancer cell lines | Cell Proliferation | - | IC50 | > 100 µM (in most cell lines) | [4] |
Table 2: In Vivo Activity of D-Trp Substituted Substance P Analogs
| Antagonist | Species | Administration | Assay | Parameter | Value | Reference |
| [D-Trp7]sendide | Mouse | Intrathecal | SP-induced scratching, biting, licking | ID50 | 11.0 pmol/mouse | [3] |
| [D-Pro2, D-Trp7,9]-SP | Rabbit | Intravitreal or Topical | Infrared irradiation-induced inflammation | - | Inhibition of inflammatory response |
Mandatory Visualizations
Caption: Substance P signaling pathway and the inhibitory action of [D-Trp7,9,10]-SP.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the function of this compound. These are based on established methodologies for studying Substance P antagonists.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
This compound.
-
Unlabeled Substance P.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled Substance P.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Add 50 µL of [³H]-Substance P to all wells (final concentration ~0.5 nM).
-
Add 100 µL of the membrane preparation to all wells (final protein concentration ~10-20 µ g/well ).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
A cell line expressing the NK1 receptor (e.g., U-373 MG astrocytoma cells).
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Substance P.
-
This compound.
-
A fluorescence plate reader or fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add a solution of Substance P (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.
-
Immediately begin recording the fluorescence ratio over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis: Determine the peak fluorescence ratio for each well. For each concentration of this compound, calculate the percentage inhibition of the Substance P-induced calcium response. Plot the percentage inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
Protocol 3: In Vivo Nociception Assay (Formalin Test)
This protocol assesses the ability of this compound to reduce pain behavior in an animal model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound dissolved in sterile saline.
-
5% formalin solution in sterile saline.
-
Intrathecal (i.t.) injection cannulae and syringes.
Procedure:
-
Animal Preparation: Acclimate the animals to the testing environment. For intrathecal administration, animals should be surgically implanted with chronic i.t. catheters.
-
Antagonist Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intrathecally) at a specific time point before the formalin injection (e.g., 15 minutes).
-
Induction of Nociception: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the animal in a clear observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain mechanisms.
-
Data Analysis: Compare the nociceptive scores (time spent in pain-related behaviors) between the vehicle-treated and this compound-treated groups for both phases. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any reduction in pain behavior.
Conclusion
This compound and its related analogs are powerful tools for dissecting the multifaceted roles of Substance P and the NK1 receptor in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize these antagonists in their studies. By blocking the actions of Substance P, these compounds allow for the investigation of its involvement in pain, inflammation, and other physiological processes, and hold potential for the development of novel therapeutic agents.
References
- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for [D-Trp7,9,10]-Substance P in Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is significantly involved in the transmission of pain signals, neurogenic inflammation, and the regulation of affective behaviors such as anxiety and depression.[2][3] SP exerts its effects primarily by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[4]
Synthetic analogs of Substance P containing D-tryptophan substitutions at positions 7, 9, and/or 10 are potent antagonists of the NK1 receptor. These antagonists are invaluable tools in neuroscience research to elucidate the physiological and pathophysiological roles of the Substance P/NK1 receptor system. By blocking the action of endogenous Substance P, these compounds can be used to investigate its involvement in nociception, anxiety-related behaviors, and other central nervous system processes in murine models.
Mechanism of Action
Substance P, released from the central terminals of primary afferent sensory neurons, binds to and activates NK1 receptors on postsynaptic neurons in the spinal cord dorsal horn. This activation leads to the generation of excitatory postsynaptic potentials, facilitating the transmission of nociceptive information to higher brain centers. The signaling cascade initiated by NK1 receptor activation involves the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events contribute to neuronal sensitization and hyperexcitability, which are cellular hallmarks of pain amplification.
[D-Trp]-substituted Substance P antagonists, including presumably [D-Trp7,9,10]-Substance P, act as competitive antagonists at the NK1 receptor. By binding to the receptor without activating it, they prevent endogenous Substance P from binding and initiating the downstream signaling cascade. This blockade of Substance P signaling is the basis for their analgesic and anxiolytic-like effects observed in behavioral studies.
Applications in Behavioral Studies in Mice
Based on the known effects of related [D-Trp]-substituted Substance P antagonists, this compound is expected to be a valuable tool for investigating:
-
Nociception and Analgesia: By blocking Substance P-mediated pain transmission, this antagonist can be used to assess the role of Substance P in various pain models, including thermal, mechanical, and chemical nociception.
-
Anxiety and Depression: The Substance P/NK1 receptor system is implicated in the modulation of stress and anxiety. Antagonists can be used in behavioral paradigms such as the elevated plus-maze and forced swim test to evaluate their potential anxiolytic and antidepressant-like effects.[5]
-
Scratching and Itch Behavior: Substance P is known to induce scratching, biting, and licking behaviors when administered intrathecally. Antagonists can be used to study the mechanisms of itch and the role of Substance P in pruritus.
Quantitative Data Summary
The following tables summarize the quantitative effects of closely related [D-Trp]-substituted Substance P antagonists in various behavioral assays in mice.
Table 1: Effects of [D-Pro2, D-Trp7,9]-Substance P (DPDT) on Nociceptive and Other Behaviors
| Behavioral Assay | Species | Administration Route | Agonist | DPDT Dose | Effect | Reference |
| Scratching Behavior | Mouse | Intrathecal (i.t.) | Substance P | ID50: 4.6 µg | Inhibition of scratching | |
| Scratching Behavior | Mouse | Intrathecal (i.t.) | Serotonin | ID50: 3.0 µg | Inhibition of scratching | |
| Nociception (Hot Plate) | Rat | Intrathecal (i.t.) | - | 0.5-2.5 nmol | Elevation of nociceptive threshold (with motor impairment) | |
| Nociception (Mechanical) | Rat | Intrathecal (i.t.) | - | 0.5-2.5 nmol | Elevation of nociceptive threshold (with motor impairment) |
Table 2: Effects of Spantide ([D-Arg1, D-Trp7,9, Leu11]-Substance P) on Nociceptive Behaviors
| Behavioral Assay | Species | Administration Route | Agonist | Spantide Dose | Effect | Reference |
| Scratching/Biting/Licking | Mouse | Intrathecal (i.t.) | Substance P | Dose-dependent | Reduction of SP-induced behaviors | |
| Scratching/Biting/Licking | Mouse | Intrathecal (i.t.) | Neurokinin A | Higher doses required | Reduction of NKA-induced behaviors | |
| Scratching/Biting/Licking | Mouse | Intrathecal (i.t.) | Neurokinin B | Higher doses required | Reduction of NKB-induced behaviors |
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Administration in Mice
This protocol describes the administration of substances directly into the subarachnoid space of the lumbar spinal cord.
Materials:
-
This compound (or other antagonist)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µl) with a 30-gauge needle
-
Mouse restrainer
Procedure:
-
Prepare a stock solution of the antagonist in the appropriate vehicle. Dilute to the desired final concentration immediately before use.
-
Gently restrain the mouse, allowing the back to be slightly curved.
-
Identify the injection site, which is typically between the L5 and L6 vertebrae. This can be located by palpating the iliac crests.
-
Carefully insert the 30-gauge needle into the intervertebral space. A slight tail-flick is a common indicator of successful entry into the subarachnoid space.
-
Slowly inject a small volume (typically 5 µl) of the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Observe the mouse for any immediate adverse reactions before proceeding with the behavioral assay.
Protocol 2: Tail-Flick Test for Thermal Nociception
This test measures the latency of a mouse to withdraw its tail from a source of noxious heat.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainer
Procedure:
-
Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source of the tail-flick meter, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the mouse does not respond within this time, the heat source should be turned off and the maximum latency recorded.
-
Administer the test compound (e.g., via i.t. injection) and measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, and 90 minutes post-injection).
-
A vehicle-treated control group should be included in each experiment.
Protocol 3: Hot Plate Test for Thermal Nociception
This assay measures the latency of a mouse to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.
Materials:
-
Hot plate analgesia meter set to a constant temperature (e.g., 52-55°C)
-
Plexiglass cylinder to confine the mouse on the hot plate
Procedure:
-
Acclimate the mice to the testing room.
-
Determine the baseline latency for each mouse by placing it on the hot plate within the plexiglass cylinder and starting the timer.
-
Observe the mouse for nocifensive behaviors such as licking a hind paw or jumping. Stop the timer as soon as one of these behaviors is observed and record the latency.
-
Remove the mouse from the hot plate immediately after the response.
-
A cut-off time (e.g., 30-45 seconds) should be in place to prevent tissue injury.
-
Administer the test compound and measure the hot plate latency at various time points post-injection.
-
Include a control group receiving only the vehicle.
Protocol 4: Substance P-Induced Scratching Behavior
This test assesses the ability of an antagonist to block the scratching, biting, and licking behaviors induced by intrathecal Substance P.
Materials:
-
Substance P
-
This compound (or other antagonist)
-
Observation chambers with mirrors for unobstructed viewing
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer the antagonist (or vehicle) intrathecally.
-
After a predetermined pretreatment time (e.g., 15 minutes), administer Substance P intrathecally.
-
Immediately after the Substance P injection, place the mouse in the observation chamber and start recording/observing.
-
Count the number of scratching bouts, bites, and licks directed towards the caudal part of the body for a defined period (e.g., 1-2 minutes).
-
Compare the number of behaviors in the antagonist-treated group to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study in mice using a Substance P antagonist.
Conclusion and Future Directions
[D-Trp]-substituted Substance P antagonists are powerful pharmacological tools for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes in mice. While specific behavioral data for "this compound" is currently lacking, the information available for structurally similar compounds provides a strong foundation for its potential applications in pain and behavioral neuroscience research.
Future studies should aim to characterize the in vivo behavioral profile of "this compound" in mice, including establishing its dose-response relationship, duration of action, and receptor selectivity in various behavioral paradigms. Such studies will be crucial for validating its utility as a specific and potent tool for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017065602A1 - Treating neuromuscular or neurologic disease through reducing gabaergic and/or glycinergic inhibitory neurotransmitter overstimulation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for [D-Trp7,9,10]-Substance P in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp7,9,10]-Substance P is a synthetic analogue of Substance P, an undecapeptide neurotransmitter and neuromodulator involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By substituting key amino acid residues, this compound acts as a potent antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. This antagonistic activity makes it a valuable tool in preclinical research for investigating the roles of Substance P and the NK1 receptor in various disease models. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound and its closely related analogues in animal models.
Mechanism of Action
This compound and its analogues competitively inhibit the binding of Substance P to the NK1 receptor, a G-protein coupled receptor.[1] This blockade prevents the activation of downstream signaling cascades typically initiated by Substance P. The binding of Substance P to the NK1 receptor activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. By blocking this initial binding step, this compound effectively inhibits these downstream events.
Data Presentation: Dosage and Administration in Animal Models
The following table summarizes the reported dosages and administration routes for this compound and its analogues in various animal models. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the intended biological effect.
| Animal Model | Analogue | Dosage Range | Administration Route | Application/Observed Effects |
| Rat | [D-Pro2, D-Trp7,9]-Substance P | 0.5 - 2.5 nmol | Intrathecal (i.t.) | Nociceptive threshold elevation, motor impairment at higher doses |
| Rat | [D-Pro2, D-Phe7, D-Trp9]-Substance P & [D-Trp7,9]-Substance P | N/A (in vitro) | Organ Bath | Partial agonist activity on rat colon muscularis mucosae[2] |
| Mouse | Substance P (for context) | 1.25 ng | Intrathecal (i.t.) | Vigorous biting, licking, and scratching |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile saline or aCSF to create a stock solution. For peptides that are difficult to dissolve in aqueous solutions, a small amount of a solubilizing agent like DMSO can be used initially, followed by dilution with the aqueous vehicle. However, it is critical to ensure the final concentration of the organic solvent is compatible with in vivo administration and does not produce confounding effects.
-
Vortex the solution gently until the peptide is completely dissolved.
-
Further dilute the stock solution with sterile saline or aCSF to the desired final concentration for injection.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intrathecal (i.t.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Hamilton syringe (10 µL or 25 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Disinfectant (e.g., 70% ethanol)
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.
-
Locate the injection site, which is typically between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests; the injection site is just rostral to this level.
-
Disinfect the skin over the injection site with 70% ethanol.
-
Hold the mouse firmly by the pelvic girdle to slightly flex the vertebral column and increase the space between the vertebrae.
-
Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space at a slight angle. A characteristic tail-flick reflex is often observed upon successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µL) of the this compound solution over 10-20 seconds.
-
Leave the needle in place for an additional 10 seconds to prevent backflow of the solution.
-
Gently withdraw the needle.
-
Allow the mouse to recover from anesthesia on a heating pad before returning it to its home cage.
-
Monitor the animal for any adverse effects, such as motor impairment.
Intracerebroventricular (i.c.v.) Injection in Rats
Materials:
-
Prepared this compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical drill
-
Hamilton syringe with a 26-gauge needle
-
Suturing material
-
Heating pad
-
Disinfectant (e.g., povidone-iodine and 70% ethanol)
Protocol:
-
Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Shave the top of the head and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma, the junction of the sagittal and coronal sutures.
-
Determine the stereotaxic coordinates for the lateral ventricle. For adult rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.[3] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Drill a small burr hole in the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Lower the injection needle attached to the Hamilton syringe through the burr hole to the target DV coordinate.
-
Slowly infuse the desired volume (typically 1-5 µL) of the this compound solution over several minutes.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Remove the rat from the stereotaxic apparatus and allow it to recover on a heating pad.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
Mandatory Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P binding to the NK1 receptor activates downstream signaling, which is blocked by this compound.
Experimental Workflow for In Vivo Administration and Behavioral Assessment
Caption: A generalized workflow for the in vivo use of this compound in animal models.
References
Troubleshooting & Optimization
Technical Support Center: [D-Trp7,9,10]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of [D-Trp7,9,10]-Substance P. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended starting solvent is sterile, distilled water. A known solubility of up to 1 mg/ml in water has been reported.[1] Due to the hydrophobic nature of the multiple D-Tryptophan residues, solubility in aqueous buffers may be limited. If you experience difficulty, a systematic approach is recommended. First, attempt to dissolve a small test amount of the peptide in sterile, distilled water.[2] If solubility is poor, using a small amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, is a common and effective method.[2][3]
Q2: How should I store the lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation, as peptides can be hygroscopic.
Q3: What is the stability of this compound once it is in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, it is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. When possible, use freshly prepared solutions for your experiments. The use of sterile buffers at a pH of 5-6 can also enhance stability.
Q4: My peptide solution appears cloudy. What should I do?
A4: Cloudiness or visible precipitates in your peptide solution are indicative of poor solubility or aggregation. This is a common issue with hydrophobic peptides. If this occurs, sonication may help to dissolve the peptide. If the peptide precipitates out of an aqueous buffer after dilution from an organic stock, you may have exceeded its solubility limit in that buffer. It is recommended to perform a pilot solubility test with a small amount of the peptide to determine the optimal solvent and concentration for your specific experimental conditions.
Troubleshooting Guides
Issue: The peptide does not dissolve in water at the desired concentration.
-
Cause: The desired concentration may exceed the peptide's solubility limit in water. The high content of hydrophobic D-Tryptophan residues can limit aqueous solubility.
-
Solution:
-
Sonication: Gently sonicate the solution for short periods. This can help break up small aggregates and facilitate dissolution.
-
pH Adjustment: Since the peptide has a net positive charge (basic residues Arg and Lys), dissolving it in a dilute acidic solution (e.g., 10% acetic acid) may improve solubility. Always test with a small aliquot first.
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO is a standard procedure. You can then slowly add this stock solution to your aqueous buffer while vortexing to reach the final desired concentration. Be mindful that the final concentration of the organic solvent should be compatible with your experimental setup.
-
Issue: The peptide precipitates out of solution after being diluted into an aqueous buffer from a DMSO stock.
-
Cause: This is a common phenomenon known as "salting out" or aggregation, where the peptide is less soluble in the final aqueous buffer than in the initial organic solvent.
-
Solution:
-
Slow Dilution: Add the concentrated peptide-organic solvent stock solution dropwise to the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can trigger aggregation.
-
Lower the Final Concentration: You may need to work with a lower final concentration of the peptide in your aqueous buffer.
-
Optimize the Buffer: The composition of your buffer (e.g., salt concentration, pH) can influence peptide solubility. You may need to test different buffer formulations.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Recommendations |
| Water | Up to 1 mg/ml | Recommended as the initial solvent. |
| DMSO | Not specified, but generally good for hydrophobic peptides. | Use a minimal amount to create a concentrated stock solution. |
| PBS | Not specified | Solubility may be limited. Test a small amount first. |
| Dilute Acetic Acid | Not specified, but often improves solubility of basic peptides. | A potential alternative if water fails. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Keep in a desiccator to avoid moisture. |
| In Solution | -20°C or -80°C | Short to medium-term | Aliquot to avoid freeze-thaw cycles. |
| In Solution | 4°C | Very short-term (days) | Prone to bacterial contamination and degradation. |
Experimental Protocols
Protocol 1: Solubility Testing
This protocol outlines a systematic approach to determine the best solvent for this compound.
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) for the test.
-
Solvent 1 (Water): Add a calculated volume of sterile, distilled water to achieve your target concentration (e.g., 1 mg/ml). Vortex gently. Observe for complete dissolution.
-
Solvent 2 (Acidic Solution): If not soluble in water, take another small aliquot of the peptide and add a calculated volume of 10% acetic acid. Vortex gently.
-
Solvent 3 (Organic Solvent): If the peptide is still insoluble, use a fresh aliquot and add a minimal volume of DMSO (e.g., 20-50 µl) to dissolve the peptide completely. Then, slowly add your desired aqueous buffer to this stock to determine the concentration at which it remains in solution.
-
Observation: After each step, visually inspect the solution for any undissolved particles or cloudiness. A clear solution indicates successful solubilization.
Protocol 2: Reconstitution and Aliquoting for Storage
This protocol describes the best practice for preparing a stock solution for storage.
-
Equilibrate: Bring the vial of lyophilized peptide to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Based on your solubility test, add the appropriate volume of the chosen solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Mandatory Visualization
Caption: Workflow for solubility testing of this compound.
Caption: Recommended workflow for handling and using this compound.
References
Technical Support Center: [D-Trp7,9,10]-Substance P
Welcome to the technical support center for [D-Trp7,9,10]-Substance P and its related analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound a pure antagonist?
A1: While primarily characterized as a Substance P (SP) antagonist, some analogues like [D-Trp7,9]-SP have been shown to exhibit partial agonist activity at tachykinin receptors.[1][2] In preparations such as the rat colon muscularis mucosae, these analogues can induce a contractile response, albeit with a lower maximum effect compared to SP.[1][2] This intrinsic activity is a critical consideration when interpreting experimental results, as it may lead to unexpected physiological responses.
Q2: My results show inflammatory responses or smooth muscle contraction even in the presence of the antagonist. What could be the cause?
A2: An important off-target effect of some SP antagonists, including the related analogue [D-Pro2, D-Trp7,9]-SP, is the induction of histamine (B1213489) release.[3] This can lead to smooth muscle contraction and other inflammatory-like responses that are independent of NK1 receptor antagonism. To investigate this, consider pre-treating your preparation with an H1 receptor antagonist, such as mepyramine, to see if the unexpected effects are mitigated.
Q3: I am observing unexpected behavioral effects in my in vivo studies. Could there be cross-reactivity with other neurotransmitter systems?
A3: Yes, certain SP antagonists can interact with the serotonergic system. For instance, [D-Pro2,D-Trp7,9]-Substance P has been shown to block serotonin-induced reciprocal hindlimb scratching in mice when administered intrathecally. This suggests that some of the observed behavioral effects may not be solely due to the blockade of SP receptors. It is advisable to include control experiments to assess the potential involvement of the serotonin (B10506) system in your observed phenotype.
Q4: Intrathecal administration of the antagonist is causing motor impairment in my animal models. Is this a known side effect?
A4: Yes, profound and long-lasting motor function impairments have been reported following intrathecal administration of [D-Pro2, D-Trp7,9]-Substance P in rats. These effects are considered to be direct spinal actions of the drug rather than a specific antagonism of SP-mediated nociception. Therefore, it is crucial to carefully assess motor function in your experimental animals to distinguish between specific antinociceptive effects and non-specific motor deficits.
Q5: At what concentration does this compound lose its selectivity for the NK1 receptor?
A5: While highly selective for the NK1 receptor at lower concentrations, large doses (in the nmol range) of related analogues like [D-Trp7]sendide have been shown to reduce the behavioral effects of NK2 and NK3 receptor agonists. This indicates that at higher concentrations, the selectivity of these antagonists may be compromised, leading to interactions with other tachykinin receptors. It is recommended to perform dose-response experiments to determine the optimal concentration for selective NK1 receptor antagonism in your specific experimental setup.
Q6: I am using this antagonist in cancer cell line studies and observing unexpected cell proliferation. Is this possible?
A6: A study on the antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P found that while it could decrease proliferation at high concentrations (100 µM), it exhibited a slight pro-proliferative effect at lower concentrations in some cancer cell lines. This highlights the importance of evaluating a wide range of concentrations to fully characterize the effects of these peptide antagonists in cell-based assays.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects
Symptoms:
-
Observation of a physiological response (e.g., smooth muscle contraction, cellular signaling) in the presence of the antagonist alone.
-
The antagonist fails to fully block the effects of Substance P, and instead, a submaximal response is observed.
Possible Causes:
-
The antagonist is acting as a partial agonist at the NK1 receptor.
-
The observed effect is due to histamine release induced by the antagonist.
Troubleshooting Steps:
-
Characterize Intrinsic Activity: Run a dose-response curve for the antagonist in the absence of Substance P to determine if it elicits a response.
-
Test for Histamine Involvement: Pre-treat the preparation with an H1 receptor antagonist (e.g., mepyramine) before applying the SP antagonist. If the agonist-like effect is diminished, it is likely due to histamine release.
-
Consult Literature for Analogue Specificity: Review literature specific to the exact analogue you are using, as partial agonism can be structure-dependent.
Issue 2: Lack of Efficacy or Inconsistent Results in vivo
Symptoms:
-
High variability in behavioral responses between subjects.
-
The antagonist does not produce the expected antinociceptive or other behavioral effects.
-
Observation of confounding motor deficits.
Possible Causes:
-
Poor bioavailability or rapid degradation of the peptide antagonist.
-
The dose is insufficient to achieve effective receptor occupancy.
-
Off-target effects are masking the desired outcome (e.g., motor impairment, interaction with serotonin receptors).
Troubleshooting Steps:
-
Verify Delivery and Stability: Ensure proper administration of the compound and consider using protease inhibitors if degradation is suspected.
-
Perform a Dose-Response Study: Titrate the concentration of the antagonist to find the optimal dose that produces the desired effect without causing significant side effects.
-
Conduct Motor Function Tests: Include specific motor function assessments (e.g., rotarod, open field test) to rule out confounding motor impairments.
-
Investigate Serotonergic Involvement: If applicable to your model, use a serotonin receptor antagonist as a control to check for off-target effects on the serotonin system.
Quantitative Data Summary
Table 1: Antagonist Potency of Substance P Analogues
| Analogue | Preparation | pA2 Value | Reference |
| (D-Pro2, D-Phe7, D-Trp9)-SP | Guinea-pig ileum | 4.61 | |
| (D-Pro2, D-Trp7,9)-SP | Guinea-pig ileum | 5.43 | |
| (D-Arg1, D-Pro2, D-Phe7, D-Trp9)-SP | Guinea-pig ileum | 4.69 | |
| (D-Arg1, D-Pro2, D-Trp7,9)-SP | Guinea-pig ileum | 5.11 |
Table 2: Binding Affinity of a Related Analogue
| Analogue | Preparation | Ki (nM) | Reference |
| [D-Trp7]sendide | Mouse spinal cord membranes | 0.023 ± 0.007 |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol is based on methodologies described for studying the effects of SP analogues on guinea-pig ileum or rat colon muscularis mucosae.
Objective: To assess the antagonist and potential partial agonist effects of this compound.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum, rat colon muscularis mucosae)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C
-
Isotonic transducer and data acquisition system
-
Substance P
-
This compound
-
Other antagonists for control experiments (e.g., mepyramine, atropine)
Procedure:
-
Mount the tissue in the organ bath under a resting tension and allow it to equilibrate.
-
To test for antagonist activity: a. Obtain a cumulative concentration-response curve for Substance P. b. Wash the tissue and incubate with a known concentration of this compound for a predetermined period. c. Obtain a second cumulative concentration-response curve for Substance P in the presence of the antagonist. d. Analyze the data using a Schild plot to determine the pA2 value, which quantifies the antagonist's potency.
-
To test for partial agonist activity: a. Obtain a cumulative concentration-response curve for this compound alone. b. Compare the maximum response to that of a full agonist like Substance P.
-
To test for histamine release: a. Pre-incubate the tissue with an H1 antagonist (e.g., mepyramine). b. Obtain a concentration-response curve for this compound in the presence of the H1 antagonist and compare it to the response without the H1 antagonist.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on the antiproliferative effects of SP antagonists on cancer cell lines.
Objective: To determine the effect of this compound on the proliferation and viability of cultured cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., from 1 µM to 100 µM) and a vehicle control.
-
Incubate the cells for the desired period (e.g., 4 or 7 days).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Canonical NK1R signaling pathway and the antagonistic action of [D-Trp7,9,10]-SP.
Caption: Troubleshooting logic for identifying the cause of unexpected agonist-like effects.
References
- 1. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [D-Trp7,9,10]-Substance P in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use [D-Trp7,9,10]-Substance P in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent tachykinin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1] It acts as a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[2][3] By binding to the NK1 receptor, it blocks the downstream signaling cascade typically initiated by Substance P, which involves the activation of Gq/11 proteins.[3]
Q2: How should I dissolve and store this compound?
For optimal solubility, it is recommended to first attempt to dissolve the peptide in sterile water.[4] If solubility issues arise, a small amount of a suitable solvent like DMSO can be used to create a stock solution, which can then be diluted into your aqueous experimental buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C. Once reconstituted, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal concentration will vary depending on the cell type and the specific assay. However, based on studies with closely related analogs, a starting concentration range of 1 µM to 100 µM is recommended for in vitro experiments such as cell proliferation or signaling pathway inhibition assays. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound exhibit any off-target effects?
While this compound is a selective NK1 receptor antagonist, like many biologically active molecules, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations. Some Substance P analogs have been reported to have partial agonist activity or to interact with other receptors at high concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The peptide has low solubility in aqueous buffers. | Try dissolving the peptide in a small amount of DMSO first to create a concentrated stock solution. Then, dilute the stock solution into your experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Inconsistent or No Effect | - Peptide degradation due to improper storage or handling.- Suboptimal concentration.- Cell line does not express sufficient levels of the NK1 receptor. | - Ensure the peptide is stored correctly at -20°C (lyophilized) or -80°C (in solution). Avoid multiple freeze-thaw cycles.- Perform a dose-response curve to identify the optimal working concentration (e.g., 1 µM - 100 µM).- Confirm NK1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| High Background Signal in Assays | - Non-specific binding of the peptide.- Interference from the solvent (e.g., DMSO). | - Include a vehicle control (buffer with the same concentration of solvent used to dissolve the peptide) in all experiments.- If using fluorescently labeled peptides, consider using a blocking agent (e.g., BSA) to reduce non-specific binding. |
| Unexpected Agonist-like Effects | Some Substance P analogs can exhibit partial agonism at certain concentrations or in specific cell types. | - Carefully review the literature for the specific analog you are using.- Test a range of concentrations to see if the effect is dose-dependent.- Use a well-characterized full agonist (e.g., Substance P) and a known antagonist as positive and negative controls. |
Data Presentation
Table 1: Recommended Starting Concentrations for Substance P Analogs in In Vitro Assays
| Assay Type | Substance P Analog | Recommended Starting Concentration Range | Reference |
| Cell Proliferation/Viability (MTT Assay) | [D-Pro2, D-Trp7,9]-Substance P | 25 µM - 100 µM | |
| DNA Synthesis Inhibition | [D-Arg1, D-Phe5, D-Trp7,9, Leu11] Substance P | IC50: 20 µM - 50 µM | |
| Colony Forming Efficiency Inhibition | [D-Arg1, D-Phe5, D-Trp7,9, Leu11] Substance P | IC50: 0.5 µM - 6.5 µM | |
| Calcium Mobilization | Substance P | 10⁻⁶ M - 10⁻⁴ M |
Table 2: In Vivo Dosage of Substance P Analogs
| Animal Model | Substance P Analog | Administration Route | Dosage | Reference |
| Rat | [D-Pro2, D-Trp7,9]-Substance P | Intrathecal | 0.5 - 2.5 nmol per rat | |
| Rabbit | [D-Pro2, D-Trp7,9]-Substance P | Ocular | 10 µg - 100 µg |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Calcium Imaging Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells grown on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Substance P (as a positive control)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Incubate cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding any compounds.
-
Compound Addition: Add this compound at the desired concentration. To test for antagonistic effects, pre-incubate the cells with this compound for a few minutes before adding the agonist, Substance P.
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Analysis: Analyze the change in fluorescence intensity to determine the intracellular calcium concentration.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and its inhibition.
Caption: Experimental workflow for a cell proliferation (MTT) assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: [D-Trp7,9,10]-Substance P Antagonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Substance P antagonist, [D-Trp7,9,10]-Substance P, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the neuropeptide Substance P (SP). It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. By binding to the NK1 receptor, it blocks the downstream signaling typically initiated by the binding of the endogenous ligand, Substance P.
Q2: What are the known limitations and off-target effects of this compound and its analogs?
While potent as an NK1 antagonist, this compound and related analogs are known to have several limitations that can impact experimental outcomes:
-
Partial Agonist Activity: Under certain experimental conditions, these antagonists can exhibit partial agonist activity, leading to a sub-maximal activation of the NK1 receptor instead of complete blockade. This has been observed with the closely related analog [D-Trp7,9]-SP, which can induce contractions in smooth muscle preparations, albeit to a lesser extent than Substance P itself.[1]
-
Histamine (B1213489) Release: Some Substance P antagonists, particularly those with basic amino acid residues, can induce histamine release from mast cells.[2] This can lead to confounding effects in inflammatory and vascular studies.
-
Limited Selectivity: While primarily targeting the NK1 receptor, high concentrations may show some activity at other neurokinin receptors (NK2, NK3) or other unrelated receptors.
-
Poor Solubility: As a hydrophobic peptide, this compound can be challenging to dissolve in aqueous buffers, potentially leading to issues with concentration accuracy and reproducibility.
Q3: How should I dissolve and store this compound?
Proper handling and storage are critical for the stability and efficacy of this peptide antagonist.
-
Dissolving: Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4][5] Subsequently, the solution can be diluted to the desired concentration with an aqueous buffer. It is advisable to test the solubility of a small amount of the peptide before dissolving the entire batch.
-
Storage: Lyophilized powder should be stored at -20°C or -80°C, protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Problem 1: No antagonist effect is observed in my assay.
If you are not observing the expected antagonist activity, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored correctly (lyophilized at -20°C/-80°C, stock solutions at -80°C). Avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Confirm the peptide was fully dissolved. |
| Agonist Concentration Too High | In competitive antagonism, a high concentration of the agonist (Substance P) can overcome the antagonist. Perform a dose-response curve for your agonist to determine an appropriate concentration (typically EC50 to EC80) for your antagonism assay. |
| Assay System Not Optimized | Ensure your cell line or tissue preparation expresses a sufficient level of functional NK1 receptors. Run a positive control with a known NK1 antagonist to validate the assay. |
| Incorrect Assay Buffer | The pH and composition of the assay buffer can affect peptide stability and receptor binding. Use a buffer system appropriate for your cells/tissue and the peptide. |
Problem 2: I am observing a partial agonist effect instead of pure antagonism.
Partial agonism can be a significant issue with some peptide antagonists.
| Possible Cause | Troubleshooting Step |
| Intrinsic Property of the Antagonist | The antagonist itself may have the ability to induce a partial response. This is a known characteristic of some Substance P analogs. |
| Receptor Reserve | In systems with a high receptor density (receptor reserve), a partial agonist can produce a significant response. |
| Experimental Conditions | The degree of partial agonism can be influenced by the specific cell type, receptor expression level, and assay conditions. |
| Solution | Consider using a different, more potent antagonist, such as [D-Pro4, D-Trp7,9,10]-SP4-11, in conjunction with or as a replacement for this compound to confirm that the observed effect is mediated by the NK1 receptor. |
Quantitative Data
| Antagonist | Receptor | Assay Type | Tissue/Cell Line | pA2 / Ki / IC50 | Reference |
| [D-Pro2, D-Trp7,9]-Substance P | NK1 | Functional Assay (Contraction) | Guinea-pig isolated taenia coli | pA2 = 6.1 | |
| [D-Trp7]sendide | NK1 | [3H]SP Binding Assay | Mouse spinal cord membranes | Ki = 0.023 ± 0.007 nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
This compound
-
Non-labeled Substance P (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare dilutions: Prepare serial dilutions of this compound in binding buffer.
-
Assay setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding: Binding buffer, cell membranes, and [³H]-Substance P.
-
Non-specific binding: Binding buffer, cell membranes, [³H]-Substance P, and a high concentration of non-labeled Substance P.
-
Competition: Binding buffer, cell membranes, [³H]-Substance P, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Substance P-induced calcium influx in cells expressing the NK1 receptor.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-NK1, HEK-NK1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Substance P
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist injection: Inject a pre-determined concentration of Substance P (e.g., EC80) into the wells.
-
Data recording: Record the change in fluorescence over time.
-
Data analysis: The antagonist effect is measured as the inhibition of the Substance P-induced calcium signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Troubleshooting Workflow for Antagonist Experiments.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of neuropeptide-induced histamine release from human dispersed skin mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [D-Trp7,9,10]-Substance P Analogs and Neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Trp7,9,10]-Substance P analogs. The information addresses potential issues related to neurotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for experiments involving this compound analogs.
In Vivo Experiments (Intrathecal Administration)
-
Question 1: My animals are exhibiting motor blockade and paralysis of the hind legs after intrathecal injection of a [D-Trp]-Substance P analog. Is this expected?
Answer: Yes, this is a known potential side effect of certain [D-Trp]-substituted Substance P analogs when administered intrathecally. Analogs such as (D-Pro2,D-Trp7,9)-substance P (DPDT) and (D-Arg1,D-Trp7,9,Leu11)-substance P (DADTL) have been reported to cause bilateral motor blockade of the hind legs.[1] This effect can be dose-dependent and may persist for several days. It is crucial to carefully select the dose, as there is a narrow margin between the dose that produces the desired antinociceptive effect and the one causing toxic reactions.[1]
-
Question 2: What is the underlying cause of the motor impairment observed after intrathecal administration?
Answer: The motor impairment is likely due to neuronal necrosis in the spinal cord.[1] Histopathological examinations of animals with persistent paralysis have revealed widespread neuronal death in the lumbar region of the spinal cord.[1] These neurotoxic effects are considered to be direct spinal actions of the drug.
-
Question 3: How can I minimize the neurotoxic effects of these analogs in my in vivo studies?
Answer:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the minimal effective dose for your desired biological effect and the threshold for neurotoxicity.
-
Careful Administration: Ensure accurate and slow intrathecal injection to avoid high local concentrations of the analog.
-
Monitor Animals Closely: Continuously monitor the animals post-injection for any signs of motor dysfunction. If motor blockade is observed, it may be reversible at lower doses.[1]
-
Consider Alternative Analogs: If neurotoxicity is a persistent issue, consider using analogs with a potentially better safety profile.
-
-
Question 4: I am having issues with my intrathecal catheters. What are some common problems and how can I troubleshoot them?
Answer: Catheter-related problems are common in intrathecal drug delivery studies. These can include:
-
Catheter Blockage: This can be an issue with long-term studies.
-
Catheter Tip Migration: This can lead to inconsistent drug delivery.
-
Kinks or Fractures: These can impede or stop drug flow.
-
Troubleshooting: If you suspect a catheter issue, you may need to perform imaging studies or catheter function tests to diagnose the problem. In some cases, the catheter may need to be replaced.
-
In Vitro Experiments
-
Question 5: I am not observing any cytotoxicity in my neuronal cell culture with a [D-Trp]-Substance P analog. What could be the reason?
Answer:
-
Cell Type: The neurotoxic effects of these analogs may be cell-type specific. Ensure you are using a relevant neuronal cell line or primary neurons that express the Neurokinin-1 (NK-1) receptor.
-
Concentration and Incubation Time: The concentrations used in vitro may need to be optimized. Some studies have shown that Substance P itself can induce neuronal death at sub-micromolar concentrations with incubation times of several days.
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes. Consider using multiple assays that measure different aspects of cell death (e.g., apoptosis vs. necrosis).
-
-
Question 6: My results are inconsistent between experiments. What are some potential sources of variability?
Answer:
-
Peptide Solubility and Storage: Ensure the peptide is properly dissolved and stored according to the manufacturer's guidelines to maintain its activity. Some hydrophobic peptides may require a small amount of an organic solvent like DMSO for initial solubilization.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses.
-
Assay Protocol: Strictly adhere to the experimental protocol for your cytotoxicity or cell death assays.
-
Quantitative Data Summary
The following tables summarize the reported neurotoxic effects of specific [D-Trp]-Substance P analogs following intrathecal administration in rats.
Table 1: Neurotoxic Effects of Intrathecally Administered [D-Trp]-Substance P Analogs in Rats
| Analog | Dose | Observed Neurotoxic Effect | Duration of Effect | Reference |
| (D-Pro2,D-Trp7,9)-Substance P (DPDT) | 2.0 µg | Bilateral motor blockade of the hind-legs, neuronal necrosis | Reversible at this dose | |
| (D-Arg1,D-Trp7,9,Leu11)-Substance P (DADTL) | 2.0 µg | Bilateral motor blockade of the hind-legs, persistent paralysis, widespread neuronal necrosis | Up to 3 days | |
| [D-Pro2, D-Trp7,9] SP | 10 µg | Flaccid hind leg paralysis, lumbar spinal neuronal degeneration, inflammatory reaction | Changes observed within 24 hours |
Experimental Protocols
Protocol 1: Intrathecal Administration in Rats
This protocol is a general guideline for the intrathecal administration of peptide analogs to rats.
Materials:
-
[D-Trp]-Substance P analog solution (sterile, appropriate concentration)
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Antiseptic solution
-
30-32 G needle attached to a microsyringe (e.g., 10 µL)
-
Animal restrainer (for recovery)
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Place the animal in a prone position on a heating pad to maintain body temperature.
-
Site Preparation: Shave a small area of fur over the lumbar region of the spine. Clean the exposed skin with an antiseptic solution.
-
Locating the Injection Site: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.
-
Injection: Carefully insert the needle into the intrathecal space. A slight tail flick may be observed upon successful entry.
-
Administration: Slowly inject the desired volume (typically 5-10 µL) of the peptide solution.
-
Post-Injection Care: Withdraw the needle and monitor the animal until it has fully recovered from anesthesia. Place the rat in a clean cage and observe for any adverse reactions, particularly motor impairment.
Protocol 2: Histopathological Examination of Spinal Cord
This protocol outlines the general steps for the histopathological assessment of neurotoxicity.
Materials:
-
Formalin (10% buffered)
-
Paraffin
-
Microtome
-
Staining reagents (e.g., Hematoxylin and Eosin, Nissl stain)
-
Microscope
Procedure:
-
Tissue Fixation: At the designated time point after injection, euthanize the animal and carefully dissect the spinal cord. Fix the tissue in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols and embed it in paraffin.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the spinal cord using a microtome.
-
Staining: Mount the sections on microscope slides and stain with appropriate dyes to visualize neuronal morphology and identify signs of necrosis or degeneration (e.g., pyknotic nuclei, eosinophilic cytoplasm).
-
Microscopic Examination: Examine the stained sections under a microscope to assess the extent and severity of neuronal damage.
Visualizations
Signaling Pathway of Neurokinin-1 Receptor (NK-1R) Activation
The following diagram illustrates the general signaling pathway initiated by the binding of Substance P or its analogs to the NK-1 receptor, which is a G-protein coupled receptor (GPCR). The neurotoxic effects of certain analogs are thought to be mediated through excessive or prolonged activation of these pathways, leading to neuroinflammation and neuronal cell death.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Neurotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the potential neurotoxicity of [D-Trp]-Substance P analogs in an animal model.
Caption: In Vivo Neurotoxicity Workflow.
References
Technical Support Center: Histamine Release Induced by [D-Trp7,9,10]-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Trp7,9,10]-Substance P and its effects on histamine (B1213489) release.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on histamine release from mast cells?
A1: Based on studies of structurally similar analogs, this compound is predicted to act as an antagonist of Substance P (SP)-induced histamine release. Analogs containing D-tryptophan substitutions at positions 7 and 9, such as [D-Pro4,D-Trp7,9,10] SP4-11, have been shown to inhibit histamine release induced by SP and other secretagogues.[1] However, it is important to note that some SP analogs with similar D-amino acid substitutions can exhibit partial agonist activity, meaning they may induce a small amount of histamine release on their own while still antagonizing the effects of SP.[2] Therefore, it is crucial to include appropriate controls in your experiments to determine the precise effect of your specific batch of this compound.
Q2: Which cell types are suitable for studying histamine release induced by Substance P analogs?
A2: Primary human mast cells, particularly from the skin, are a relevant model as they respond to neuropeptides.[1] The human mast cell line LAD2 is also a suitable and more readily available model for these studies.[3][4] Rodent peritoneal mast cells have also been used extensively for studying SP-induced histamine release.
Q3: What is the underlying signaling pathway for Substance P-induced histamine release?
A3: Substance P-induced histamine release in human mast cells is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). The signaling cascade involves the activation of a pertussis toxin-sensitive G-protein and subsequent engagement of Protein Kinase C (PKC). This pathway is distinct from the IgE-mediated degranulation pathway.
Q4: What are the key differences between Substance P-induced and IgE-mediated histamine release?
A4: The signaling pathways are largely distinct. SP-induced release is mediated by MRGPRX2 and involves G-proteins and PKC, while IgE-mediated release occurs through the cross-linking of FcεRI receptors. Pharmacological inhibitors can differentiate these pathways; for instance, pertussis toxin inhibits SP-induced release but not IgE-mediated secretion.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No inhibition of Substance P-induced histamine release with this compound. | 1. Inactive Compound: The peptide may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with Substance P. 3. Cell Type Variability: The specific mast cell type or cell line being used may have a different receptor profile or sensitivity. | 1. Verify Peptide Integrity: Use a fresh, properly stored aliquot of the peptide. Confirm its concentration and purity if possible. 2. Perform a Dose-Response Curve: Test a range of concentrations of this compound to determine its optimal inhibitory concentration. 3. Use a Validated Cell Model: Confirm that your cells respond to Substance P and that this response can be inhibited by a known antagonist as a positive control. |
| This compound is causing histamine release instead of inhibiting it. | 1. Partial Agonist Activity: As seen with similar analogs, your compound may be acting as a partial agonist, causing some degranulation on its own. 2. High Concentration: At high concentrations, some antagonists can have non-specific effects or agonist activity. | 1. Characterize Agonist Activity: Test this compound alone at various concentrations to determine if it induces histamine release. 2. Optimize Concentration: If partial agonism is observed, use the lowest effective concentration for antagonism studies. |
| High background or spontaneous histamine release in control wells. | 1. Cell Viability Issues: Cells may be stressed or dying due to improper handling, culture conditions, or repeated washing steps. 2. Mechanical Lysis: Vigorous pipetting or centrifugation can cause cell lysis and release of histamine. | 1. Ensure Healthy Cells: Use cells with high viability and handle them gently. Allow cells to rest in appropriate buffer before stimulation. 2. Gentle Handling: Avoid harsh pipetting and use optimal centrifugation speeds and times. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent concentrations of Substance P, the antagonist, or other reagents. 2. Cell Passage Number: For cell lines, responsiveness can change with higher passage numbers. 3. Incubation Times and Temperatures: Variations in these parameters can significantly affect the outcome. | 1. Prepare Fresh Reagents: Use freshly prepared dilutions of peptides and other critical reagents for each experiment. 2. Standardize Cell Culture: Use cells within a defined passage number range. 3. Maintain Consistent Conditions: Strictly adhere to standardized incubation times and temperatures. |
Quantitative Data Summary
The following table summarizes representative quantitative data for Substance P-induced mast cell degranulation from the literature. This can serve as a baseline for comparison when evaluating the effects of this compound.
| Agonist | Cell Type | Concentration | Response (% of Total Release) | Assay |
| Substance P | LAD2 | 1 µM | Significant Histamine Release (compared to control) | Histamine Release Assay |
| Substance P | LAD2 | 5 µM | ~55% | β-hexosaminidase Release |
| Substance P | Human Pulmonary Mast Cells | 50 µM | Median 26.7% (range 6.2-62.8%) | Histamine Release Assay |
| Substance P | Rat Peritoneal Mast Cells | 0.1 - 10 µM | Dose-dependent Histamine Release | Histamine Release Assay |
Experimental Protocols
Key Experiment: In Vitro Mast Cell Degranulation Assay (Histamine Release)
This protocol is adapted for the LAD2 human mast cell line.
1. Cell Preparation:
-
Culture LAD2 cells in appropriate media and conditions.
-
On the day of the experiment, harvest cells by centrifugation (300 x g for 8 minutes).
-
Wash the cells once with a suitable buffer (e.g., Tyrode's buffer or HEPES-buffered saline) supplemented with 0.1% BSA.
-
Resuspend the cells in the assay buffer to a final concentration of 0.5 - 1 x 10^6 cells/mL.
2. Antagonist Pre-incubation:
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add various concentrations of this compound (or vehicle control) to the respective wells/tubes.
-
Pre-incubate for 15-30 minutes at 37°C.
3. Stimulation:
-
Add Substance P (agonist) at the desired final concentration to the wells/tubes. For controls, add buffer alone (spontaneous release) or a cell lysing agent like Triton X-100 (total histamine release).
-
Incubate for 30 minutes at 37°C.
4. Sample Collection:
-
Stop the reaction by placing the plate/tubes on ice.
-
Pellet the cells by centrifugation (400 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant for histamine measurement.
5. Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercially available Histamine ELISA kit or a fluorometric assay.
6. Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula:
Alternative Assay: β-Hexosaminidase Release Assay
As an alternative to directly measuring histamine, the release of the granular enzyme β-hexosaminidase can be quantified as an indicator of degranulation.
1. Stimulation and Sample Collection:
-
Follow steps 1-4 of the Histamine Release Assay protocol.
2. Enzyme Activity Measurement:
-
Transfer an aliquot of the supernatant and the cell lysate (from the total release wells) to a new 96-well plate.
-
Add a substrate solution containing p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using a similar formula as for histamine release, substituting absorbance values for histamine concentrations.
Visualizations
Caption: Signaling pathway of Substance P-induced histamine release and its inhibition.
Caption: Experimental workflow for mast cell degranulation assay.
References
- 1. Characterization of neuropeptide-induced histamine release from human dispersed skin mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of [D-Trp7,9,10]-Substance P In Vivo: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with the potent tachykinin antagonist, [D-Trp7,9,10]-Substance P, now have access to a dedicated technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments, with a primary focus on preventing its degradation.
The stability of peptide-based therapeutics in a biological environment is a critical factor for successful research and development. This compound, a synthetic analog of Substance P, is designed for increased stability against enzymatic degradation compared to its native counterpart. However, researchers may still encounter issues related to its metabolism, leading to variability in experimental outcomes. This guide aims to provide the necessary information to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Substance P and its analogs in vivo?
While the D-tryptophan substitutions at positions 7, 9, and 10 significantly enhance the resistance of this compound to proteolysis, it is crucial to understand the enzymatic pathways that degrade the parent molecule, Substance P. The primary enzymes involved in Substance P metabolism include:
-
Neutral Endopeptidase (NEP) / Neprilysin (EC 3.4.24.11): A key enzyme in the inactivation of many biologically active peptides.[1][2]
-
Angiotensin-Converting Enzyme (ACE): Also known to cleave Substance P.
-
Cathepsin G: A serine protease found in neutrophils that can hydrolyze Substance P.[2]
-
Post-Proline Dipeptidylaminopeptidase (EC 3.4.14.5): This enzyme is also implicated in the degradation of Substance P.[1]
-
Thermolysin-like metallopeptidase ("enkephalinase"): Associated with glial cells and contributes to Substance P hydrolysis.[1]
Understanding these enzymes is the first step in designing experiments that protect the integrity of your peptide analog.
Q2: My experimental results with this compound are inconsistent. Could in vivo degradation be the cause?
Inconsistent results are a common challenge and can often be attributed to the in vivo degradation of the peptide. Even with the stabilizing D-amino acid substitutions, some level of metabolism can occur. Factors such as the route of administration, the specific tissue environment, and the presence of high concentrations of peptidases can all contribute to variability. To troubleshoot this, consider the following:
-
Inadequate Inhibitor Cocktail: The combination and concentration of peptidase inhibitors may be insufficient to protect the peptide.
-
Route of Administration: Intravenous or intraperitoneal injections can expose the peptide to a higher concentration of circulating and tissue-bound proteases compared to more localized delivery.
-
Experimental Model: The expression and activity of peptidases can vary between different animal models and even between different strains.
Q3: How can I prevent the degradation of this compound in my in vivo experiments?
A multi-pronged approach is the most effective way to prevent degradation. This typically involves the co-administration of a cocktail of peptidase inhibitors. The exact composition of this cocktail may need to be optimized for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Rapid degradation of the peptide in vivo. | Co-administer a cocktail of broad-spectrum peptidase inhibitors. See the recommended inhibitor cocktail table below. |
| Sub-optimal dosage. | Perform a dose-response study to determine the effective concentration for your model. | |
| High variability between experimental subjects | Differential metabolic rates between animals. | Ensure consistent administration techniques and consider using a larger sample size to account for biological variability. Standardize the age, weight, and health status of the animals. |
| Incomplete inhibition of all relevant peptidases. | Optimize the inhibitor cocktail by testing different combinations and concentrations of inhibitors. | |
| Unexpected off-target effects | The peptide analog may be acting as a partial agonist at some receptors. | Carefully review the literature for the known pharmacological profile of this compound and consider using more specific antagonists to block potential off-target interactions. |
Recommended Peptidase Inhibitor Cocktail
For comprehensive protection of Substance P and its analogs during in vivo experiments, a combination of inhibitors targeting different classes of proteases is recommended. The following table provides a starting point for developing your own optimized cocktail.
| Inhibitor | Target Enzyme Class | Typical Working Concentration |
| Phosphoramidon | Neutral Endopeptidase (Neprilysin) | 1-10 mg/kg |
| Bacitracin | Broad-spectrum protease inhibitor | 10,000-50,000 U/kg |
| Diisopropylfluorophosphate (DFP) | Serine proteases | 1-2 mg/kg (Use with extreme caution due to toxicity) |
| O-phenanthroline | Metalloproteases | 1-5 mg/kg |
Note: The optimal concentrations and combination of inhibitors should be determined empirically for each experimental setup. Always consult safety data sheets and relevant literature before using any of these compounds.
Experimental Protocols
Protocol 1: Assessing the In Vivo Stability of this compound
This protocol outlines a method to determine the in vivo half-life of this compound.
-
Animal Preparation: Acclimatize animals to the experimental conditions. Anesthetize the animal according to approved institutional protocols.
-
Peptide Administration: Administer a known concentration of this compound via the desired route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Sample Processing: Immediately place blood samples in tubes containing a protease inhibitor cocktail (e.g., EDTA, aprotinin, and bestatin) to prevent ex vivo degradation. Centrifuge to separate plasma.
-
Peptide Extraction: Perform solid-phase extraction (SPE) on the plasma samples to isolate the peptide.
-
Quantification: Analyze the extracted samples using a validated analytical method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), to quantify the concentration of intact this compound at each time point.
-
Data Analysis: Plot the concentration of the peptide versus time and calculate the in vivo half-life.
Visualizing Experimental Workflows
Experimental Workflow for Assessing Peptide Stability
Caption: Workflow for determining the in vivo half-life of this compound.
Logical Relationship of Degradation and Prevention
Caption: The interplay between enzymatic degradation and preventative measures.
References
Interpreting results from experiments with [D-Trp7,9,10]-Substance P
Welcome to the technical support center for experiments involving [D-Trp7,9,10]-Substance P. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an analog of Substance P (SP) and is designed to act as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] Substance P, the endogenous ligand, is a neuropeptide involved in pain transmission, inflammation, and mood regulation.[3] By binding to the NK1 receptor, this compound is intended to block the downstream signaling cascades initiated by Substance P.
Q2: What are the expected outcomes of using this compound in a functional assay?
A2: In a functional assay, the application of this compound should inhibit the biological effects induced by Substance P. For example, it should prevent or reduce Substance P-mediated increases in intracellular calcium, inositol (B14025) phosphate (B84403) accumulation, or Substance P-induced neuronal firing.
Q3: Are there known off-target effects for D-Trp substituted Substance P analogs?
A3: Yes, some D-amino acid substituted SP analogs have been reported to have off-target effects. A significant consideration is the potential to induce histamine (B1213489) release from mast cells, which is independent of NK1 receptor antagonism.[4][5] Additionally, some analogs have shown broad antagonist activity at other G protein-coupled receptors, such as those for bombesin (B8815690) and cholecystokinin (B1591339).
Q4: Can this compound exhibit agonist activity?
A4: It is possible. Some Substance P analogs designed as antagonists have been observed to act as partial agonists. This means they can weakly activate the NK1 receptor, producing a response that is a fraction of what is observed with Substance P. This is a critical factor to consider when interpreting unexpected results.
Troubleshooting Guide
Issue 1: Unexpected Agonist Effects Observed
-
Symptom: Application of this compound alone causes a response (e.g., increase in intracellular calcium, smooth muscle contraction).
-
Possible Cause: The analog may be acting as a partial agonist at the NK1 receptor.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the maximal response elicited by this compound and compare it to the maximal response of Substance P. A significantly lower maximal response is characteristic of partial agonism.
-
Co-application with a known antagonist: Pre-treat the system with a structurally different, established NK1 receptor antagonist (e.g., Aprepitant) before applying this compound. If the agonist-like effect is blocked, it confirms action via the NK1 receptor.
-
Issue 2: Lack of Antagonist Activity
-
Symptom: this compound fails to inhibit the response to Substance P.
-
Possible Causes:
-
Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.
-
Compound Degradation: Peptides can be susceptible to degradation.
-
Experimental System: The expression level of NK1 receptors or the specific signaling pathway being measured may influence the apparent antagonist potency.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the peptide has been stored correctly and prepare fresh solutions.
-
Increase Antagonist Concentration: Perform a dose-response inhibition curve by applying increasing concentrations of this compound against a fixed concentration of Substance P.
-
Check Receptor Expression: If using a cell-based assay, verify the expression of the NK1 receptor.
-
Issue 3: Response is Not Blocked by Other NK1 Antagonists
-
Symptom: An unexpected biological response to this compound is observed, and this response is not inhibited by other known NK1 antagonists.
-
Possible Cause: The effect may be due to off-target activity, such as histamine release from mast cells.
-
Troubleshooting Steps:
-
Test for Histamine Release: If applicable to your experimental model (e.g., tissue preparations), use a histamine H1 receptor antagonist (e.g., mepyramine). If the response to this compound is blocked by the H1 antagonist, it suggests histamine release is the cause.
-
Consider Other Receptor Systems: Be aware of the potential for interactions with other receptors, such as bombesin or cholecystokinin receptors, especially at higher concentrations.
-
Data Presentation
Table 1: Binding Affinities of a Related Substance P Analog
| Compound | Radioligand | Preparation | Ki (µM) |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | 125I-substance P | Dispersed pancreatic acini | 4 |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | 125I-[Tyr4]bombesin | Dispersed pancreatic acini | 17 |
| [D-Pro4,D-Trp7,9,10]substance P-4-11 | 125I-cholecystokinin octapeptide | Dispersed pancreatic acini | 5 |
| Data from Jensen et al. (1988) |
Experimental Protocols
1. Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the NK1 receptor.
-
Radiolabeled Substance P (e.g., [3H]-Substance P or 125I-Substance P).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled Substance P and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To assess the antagonist activity of this compound by measuring its ability to block Substance P-induced calcium release.
-
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
This compound.
-
A fluorescence plate reader or microscope.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (typically the EC80) to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
Quantify the peak fluorescence response and determine the inhibitory effect of this compound.
-
Visualizations
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: General Experimental Workflow for [D-Trp7,9,10]-SP.
Caption: Troubleshooting Decision Tree for [D-Trp7,9,10]-SP.
References
- 1. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies on effects of the substance P analogues [D-Pro2, D-Trp7,9]-substance P and [D-Arg1, D-Trp7,9, L-Leu11]-substance P not related to their antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P induces histamine release from human pulmonary mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for [D-Trp7,9,10]-Substance P Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Substance P antagonist, [D-Trp7,9,10]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of Substance P (SP). It functions as a competitive antagonist of the neurokinin-1 receptor (NK1R), the primary receptor for Substance P.[1][2] By binding to the NK1R, it blocks the downstream signaling typically initiated by the endogenous ligand, Substance P.[1][2] Substance P, an 11-amino acid neuropeptide, is involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[3]
Q2: What is the expected outcome of a successful experiment using this compound?
A2: In a well-designed experiment, this compound should competitively inhibit the effects of Substance P or other NK1R agonists. This is typically observed as a rightward shift in the concentration-response curve of the agonist in the presence of the antagonist. The degree of this shift can be used to quantify the potency of the antagonist, often expressed as a pA2 value.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, it is recommended to first attempt to dissolve the peptide in sterile, deionized water. If solubility is an issue, a small amount of a solubilizing agent such as DMSO or a dilute acidic solution (e.g., 10-30% acetic acid) can be used, followed by dilution to the final concentration in your experimental buffer. For stock solutions, it is advisable to aliquot the dissolved peptide and store it at -20°C or below to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guides
Problem 1: No observable antagonist effect of this compound.
Possible Causes and Solutions:
-
Incorrect Concentration: Ensure that the concentration of this compound is sufficient to competitively inhibit the effect of the Substance P concentration used. It may be necessary to perform a concentration-response experiment for the antagonist.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases present in cell culture media or tissue preparations.
-
Control: Include protease inhibitors in your experimental buffer.
-
Control: Run a positive control with a fresh batch of the antagonist.
-
-
Low Receptor Expression: The cell line or tissue preparation may not express a sufficient level of NK1R.
-
Control: Confirm NK1R expression using techniques such as RT-PCR, Western blot, or by using a fluorescently labeled Substance P analogue.
-
-
Agonist Issues: The Substance P or other agonist being used may not be active.
-
Control: Perform a concentration-response curve for the agonist alone to ensure it is eliciting a response.
-
Problem 2: The antagonist, this compound, shows an unexpected agonist or partial agonist effect.
Possible Causes and Solutions:
-
Partial Agonism: Some Substance P analogues have been reported to act as partial agonists, meaning they can weakly activate the NK1R in the absence of a full agonist.
-
Control: Test a range of concentrations of this compound alone in your assay to determine if it elicits a response.
-
-
Off-Target Effects: The observed effect may be due to the antagonist acting on a different receptor.
-
Control: Test the effect of the antagonist in the presence of antagonists for other potential targets. For example, some Substance P analogues have been shown to cause histamine (B1213489) release, so including an antihistamine like mepyramine can help rule this out.
-
Problem 3: High variability in experimental results.
Possible Causes and Solutions:
-
Inconsistent Cell/Tissue Health: Variations in cell passage number, confluency, or tissue viability can lead to inconsistent responses.
-
Control: Standardize cell culture conditions and only use cells within a specific passage number range. Ensure tissue preparations are handled consistently and are viable.
-
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in final concentrations.
-
Control: Use calibrated pipettes and perform serial dilutions carefully.
-
-
Vehicle Effects: The solvent used to dissolve the antagonist (e.g., DMSO) may have its own biological effects.
-
Control: Include a vehicle control group in all experiments, where the cells or tissues are treated with the same concentration of the solvent used for the antagonist, but without the antagonist itself.
-
Quantitative Data
| Antagonist | Agonist | Preparation | pA2 Value | Reference |
| [D-Pro2, D-Trp7,9]-Substance P | Substance P | Guinea-pig isolated taenia coli | 6.1 |
Additionally, the inhibitory constant (Ki) is another measure of antagonist affinity. For the related antagonist [D-Trp7]sendide , the following has been reported:
| Antagonist | Radioligand | Preparation | Ki Value (nM) | Reference |
| [D-Trp7]sendide | [3H]labeled Substance P | Mouse spinal cord membranes | 0.023 ± 0.007 |
Experimental Protocols
Protocol 1: Determining the pA2 Value of this compound (Schild Analysis)
Objective: To quantify the potency of this compound as a competitive antagonist of the NK1R.
Methodology:
-
Preparation: Prepare a series of dilutions of Substance P (agonist) and at least three different concentrations of this compound (antagonist).
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for Substance P alone to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: In separate preparations, pre-incubate the cells or tissue with one of the fixed concentrations of this compound for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Agonist Concentration-Response in the Presence of Antagonist: While maintaining the antagonist concentration, generate a new cumulative concentration-response curve for Substance P.
-
Repeat: Repeat step 4 for each of the different antagonist concentrations.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Protocol 2: Specificity Control Experiment
Objective: To ensure that the antagonist effect of this compound is specific to the NK1R.
Methodology:
-
Select Non-Tachykinin Agonists: Choose agonists that act through different GPCRs that are known to be expressed in your experimental system (e.g., serotonin (B10506) for 5-HT receptors, angiotensin II for AT1 receptors).
-
Agonist Concentration-Response: Generate concentration-response curves for each of the non-tachykinin agonists to establish their baseline activity.
-
Antagonist Incubation: Pre-incubate the cells or tissue with a concentration of this compound that has been shown to effectively antagonize Substance P.
-
Agonist Challenge: After the incubation period, challenge the preparation with the non-tachykinin agonists at concentrations that previously elicited a response.
-
Observation: A specific antagonist should not significantly alter the response to agonists that act on different receptor systems.
Protocol 3: Control for Histamine Release
Objective: To determine if the observed effects of this compound are due to off-target histamine release.
Methodology:
-
Antagonist Effect: Observe the effect of this compound alone in your experimental system.
-
Antihistamine Pre-incubation: In a separate preparation, pre-incubate the cells or tissue with a histamine H1 receptor antagonist, such as mepyramine, at a concentration known to block histamine-mediated effects.
-
Antagonist Challenge: After pre-incubation with the antihistamine, add this compound.
-
Observation: If the effect of this compound is abolished or significantly reduced in the presence of the antihistamine, it suggests that the effect is at least partially mediated by histamine release.
Visualizations
Caption: Substance P Signaling Pathway and Antagonist Action.
References
Validation & Comparative
A Comparative Guide to [D-Trp7,9,10]-Substance P and Other NK1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the peptide antagonist [D-Trp7,9,10]-Substance P and its analogues with other prominent non-peptide neurokinin-1 (NK1) receptor antagonists. This document provides a synthesis of experimental data on binding affinities and potencies, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, NK1 receptor antagonists have been a major focus of drug development efforts, leading to the approval of several non-peptide antagonists for clinical use.[3] This guide focuses on comparing the peptide-based antagonist this compound and its related analogues with these clinically relevant non-peptide antagonists.
Quantitative Comparison of NK1 Antagonists
The efficacy of an NK1 antagonist is primarily determined by its binding affinity (Ki) for the receptor and its functional potency (pA2 or IC50) in cellular assays. The following table summarizes the available quantitative data for a selection of peptide and non-peptide NK1 antagonists. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, data for closely related peptide antagonists with D-Tryptophan substitutions at positions 7 and 9 are included as a reference.
| Antagonist | Type | Target Species | Binding Affinity (Ki, nM) | Functional Potency (pA2/pKB) |
| Peptide Antagonists | ||||
| [D-Trp7]sendide | Peptide | Mouse | 0.023 ± 0.007[4] | - |
| Spantide II | Peptide | Human | - | Antagonism demonstrated[5] |
| Non-Peptide Antagonists | ||||
| Aprepitant (B1667566) | Non-Peptide | Human | 0.12 | - |
| Netupitant (B1678218) | Non-Peptide | Human | 0.95 (in CHO cells) | 8.87 |
| Rolapitant | Non-Peptide | Human | 0.66 | - |
| CP-96,345 | Non-Peptide | Rat | 59.6 | 7.0-7.5 (guinea-pig trachea) |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize NK1 antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NK1 receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Test compounds (NK1 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the NK1 receptor to confluency. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled NK1 antagonist is used.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
Objective: To determine the functional potency (pA2 or IC50) of an NK1 antagonist.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293T cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds (NK1 antagonists).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Compound Addition: After the incubation period, wash the cells with the assay buffer to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will automatically add a fixed concentration of the NK1 agonist (Substance P) to each well and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to reduce the agonist-induced fluorescence signal is quantified. The data are then used to generate dose-response curves and calculate the IC50 or pA2 value of the antagonist.
Visualizing the Molecular Landscape
To better understand the context of NK1 antagonist activity, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The development of NK1 receptor antagonists has provided valuable therapeutic options, particularly in the management of chemotherapy-induced nausea and vomiting. While non-peptide antagonists like aprepitant and netupitant have achieved clinical success, peptide-based antagonists such as this compound and its analogues continue to be important research tools for elucidating the pharmacology of the NK1 receptor. The data and protocols presented in this guide are intended to provide a foundational resource for researchers working in this field, facilitating the objective comparison of different classes of NK1 antagonists and aiding in the design of future experiments. The high potency observed in some peptide antagonists, such as [D-Trp7]sendide, highlights the potential for further development of peptide-based therapeutics with optimized pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Substance P Antagonists: Spantide vs. [D-Trp7,9,10]-Substance P Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two peptide-based Substance P antagonists: Spantide and a representative analog of [D-Trp7,9,10]-Substance P. This comparison is supported by experimental data from in vitro and in vivo studies to facilitate informed decisions in research and development.
While direct comparative data for this compound is limited in publicly available literature, this guide will utilize data from the closely related and well-characterized analog, [D-Pro2, D-Trp7,9]-Substance P, to provide a valuable comparative framework. Both Spantide and the [D-Trp] substituted analogs are competitive antagonists of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. Their efficacy is primarily determined by their binding affinity to the NK1 receptor and their ability to inhibit Substance P-induced biological responses.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for Spantide and [D-Pro2, D-Trp7,9]-Substance P, focusing on their antagonist potency at the NK1 receptor. It is important to note that the data is collated from different studies and experimental conditions may vary.
Table 1: In Vitro Antagonist Potency
| Antagonist | Assay System | Parameter | Value | Reference |
| Spantide (Spantide I) | Guinea Pig Taenia Coli | pA2 | 7.0 | [1] |
| [D-Pro2, D-Trp7,9]-Substance P | Various (Competitive Antagonism) | pA2 | 6.1 | [2] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A higher pA2 value indicates greater potency.
Table 2: In Vivo and Ex Vivo Antagonist Potency
| Antagonist | Assay System | Parameter | Value | Reference |
| Spantide | Blockade of tachykinin-mediated neurotransmission in iris sphincter | pIC50 | 5.1 | [1] |
The pIC50 value is the negative logarithm of the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical method for characterizing the potency of NK1 receptor antagonists by measuring their ability to inhibit Substance P-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle with the myenteric plexus attached is then carefully stripped and mounted in an organ bath containing Tyrode's solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions. The preparation is allowed to equilibrate under a resting tension of approximately 1 gram.
-
Agonist Response: A cumulative concentration-response curve is generated for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (e.g., Spantide or [D-Pro2, D-Trp7,9]-Substance P) for a predetermined period (e.g., 20-30 minutes).
-
Antagonism Measurement: In the presence of the antagonist, a second cumulative concentration-response curve for Substance P is generated.
-
Data Analysis: The magnitude of the rightward shift in the Substance P concentration-response curve caused by the antagonist is used to calculate the pA2 value.[3]
Calcium Mobilization Assay
This in vitro functional assay measures the ability of an antagonist to block the Substance P-induced increase in intracellular calcium in cells expressing the NK1 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for approximately one hour at 37°C.[4]
-
Antagonist Incubation: The dye-containing buffer is removed, and the cells are incubated with varying concentrations of the antagonist for a specific period.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of the agonist.
-
Agonist Stimulation: A fixed concentration of Substance P (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced fluorescence signal is used to determine its IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway.
Caption: Guinea Pig Ileum Contraction Assay Workflow.
Summary and Conclusion
Based on the available data, both Spantide and [D-Trp] substituted Substance P analogs are effective antagonists of the NK1 receptor. Spantide appears to be more potent in the guinea pig taenia coli model, with a pA2 value of 7.0 compared to 6.1 for [D-Pro2, D-Trp7,9]-Substance P. However, it is crucial to consider that Spantide is also known to have off-target effects, including histamine (B1213489) release and potential neurotoxicity, which may limit its therapeutic applicability. The development of later-generation antagonists, such as Spantide II, aimed to address these limitations by increasing potency and reducing side effects.
References
- 1. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonist Effects of [D-Trp7,9,10]-Substance P and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist effects of [D-Trp7,9,10]-Substance P and other widely used peptide antagonists of the Substance P (SP) receptor, the neurokinin-1 receptor (NK1R). The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by providing key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Introduction to Substance P and its Antagonists
Substance P is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including the transmission of pain signals, neurogenic inflammation, and smooth muscle contraction. Its effects are primarily mediated through the high-affinity binding to the G protein-coupled NK1 receptor. The development of antagonists for the NK1 receptor has been a significant area of research for therapeutic interventions in conditions such as chronic pain, inflammation, emesis, and depression.
Peptide-based antagonists, such as this compound, are modified analogues of the endogenous ligand designed to competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. This guide focuses on the validation and comparison of the antagonist effects of this compound and other related peptide antagonists.
Comparative Antagonist Potency
The potency of Substance P antagonists is a critical parameter for their experimental application. This is often quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table summarizes the antagonist potency of this compound and its alternatives at the NK1 receptor.
| Antagonist | Potency Metric | Value | Tissue/Cell Type | Reference |
| [D-Trp7]sendide | Ki | 0.023 ± 0.007 nM | Mouse spinal cord membranes | [1] |
| [D-Pro2, D-Trp7,9]-SP | pA2 | 6.1 | Guinea-pig isolated taenia coli | [2] |
| [D-Pro4,D-Trp7,9,10]-Substance P (4-11) | IC50 | 4 µM | Dispersed acini from guinea pig pancreas | |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P | Ka | 0.3-1.5 x 10(6) M-1 | In vitro smooth muscle preparations | [3] |
Note: A lower Ki value and a higher pA2 value indicate greater antagonist potency. Ka represents the association constant.
Signaling Pathways
Substance P binding to the NK1 receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of its antagonists.
Caption: Substance P Signaling Pathway and Antagonist Inhibition.
Experimental Protocols & Workflows
The validation of this compound and other antagonists relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Validation: Receptor Binding Assay
This assay quantifies the affinity of an antagonist for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of radiolabeled Substance P (e.g., [³H]-SP), and varying concentrations of the antagonist ([D-Trp7,9,10]-SP) or vehicle.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled Substance P.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Smooth Muscle Contraction
This assay assesses the functional antagonism of Substance P-induced smooth muscle contraction. The guinea pig ileum is a classic preparation for this purpose due to its high density of NK1 receptors.
Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Prepare longitudinal muscle strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes.
-
-
Contraction Assay:
-
Record baseline contractile activity.
-
Pre-incubate the tissue with a specific concentration of the antagonist ([D-Trp7,9,10]-SP) or vehicle for a set period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath and recording the resulting isometric contractions.
-
Wash the tissue and repeat the procedure with different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each Substance P concentration.
-
Plot the concentration-response curves for Substance P in the absence and presence of the antagonist.
-
Perform a Schild regression analysis to determine the pA2 value, which provides a measure of the antagonist's potency. A slope of the Schild plot that is not significantly different from unity suggests competitive antagonism.
-
In Vivo Validation: Neurogenic Plasma Extravasation
This in vivo model evaluates the ability of an antagonist to inhibit the inflammatory response of plasma leakage from blood vessels induced by Substance P.
Caption: Workflow for In Vivo Neurogenic Plasma Extravasation Assay.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with pentobarbital).
-
Administer the antagonist ([D-Trp7,9,10]-SP) or vehicle intravenously (i.v.).
-
After a predetermined time, inject Evans Blue dye (e.g., 50 mg/kg i.v.), which binds to plasma albumin.
-
-
Induction and Measurement of Extravasation:
-
After allowing the dye to circulate, induce neurogenic inflammation by intradermal injection of Substance P at specific skin sites.
-
After a set period (e.g., 30 minutes), euthanize the animal and collect the skin tissue from the injection sites.
-
Extract the Evans Blue dye from the tissue samples by incubation in a solvent such as formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Compare the amount of Evans Blue extravasation in animals treated with the antagonist to those treated with the vehicle to determine the inhibitory effect of the antagonist.
-
Conclusion
The validation of this compound and its alternatives as effective NK1 receptor antagonists requires a multi-faceted approach employing both in vitro and in vivo models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to objectively compare the performance of these antagonists and select the most suitable compound for their research endeavors in the fields of pharmacology, neuroscience, and drug development. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for these complex processes.
References
- 1. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Tachykinin Receptor Cross-Reactivity of [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tachykinin receptor cross-reactivity of the Substance P analogue, [D-Trp7,9,10]-Substance P. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of physiological processes through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] While SP shows the highest affinity for the NK1 receptor, understanding the cross-reactivity of its analogues with NK2 and NK3 receptors is crucial for the development of selective therapeutic agents.[1]
Disclaimer: Direct experimental data on the binding affinity and functional activity of this compound at NK1, NK2, and NK3 receptors were not available in the public domain at the time of this review. The following sections provide data on structurally related compounds to infer a likely cross-reactivity profile and detail the experimental methodologies used to determine such interactions.
Tachykinin Receptor Signaling Pathways
Activation of NK1, NK2, and NK3 receptors by their endogenous ligands initiates a cascade of intracellular signaling events. These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is a common mechanism for all three tachykinin receptors and is a key indicator of receptor activation in functional assays.
Comparative Binding Affinity of Substance P Analogues
While specific data for this compound is unavailable, analysis of related analogues provides insight into how modifications at specific positions affect receptor selectivity. For instance, [D-Trp2,7,9]-Substance P demonstrates a clear preference for the NK1 receptor, with significantly lower affinity for NK2 and NK3 receptors. This suggests that the tryptophan substitutions contribute to its antagonist activity and selectivity profile. It is plausible that this compound exhibits a similar, if not more pronounced, selectivity for the NK1 receptor.
| Compound | NK1 Ki (µM) | NK2 Ki (µM) | NK3 Ki (µM) | Reference |
| [D-Trp2,7,9]-Substance P | 1 | 1.3 | ~9 | [3] |
| This compound | Data N/A | Data N/A | Data N/A |
Data Not Available (N/A) for this compound.
Comparative Functional Activity of Substance P Analogues
Functional assays, such as measuring intracellular calcium mobilization, are used to determine whether a compound acts as an agonist, antagonist, or is inactive at a receptor. The half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists are key parameters. A study on [D-Pro4, D-Trp7,9,10]-Substance P-(4-11), a related peptide, demonstrated its potent antagonist activity. This analogue was shown to inhibit the effects of tachykinin agonists.
| Compound | Receptor | Activity | Potency (pA2/IC50) | Reference |
| [D-Pro4, D-Trp7,9,10]-Substance P-(4-11) | Tachykinin | Antagonist | Potent | |
| This compound | NK1, NK2, NK3 | Data N/A | Data N/A |
Data Not Available (N/A) for this compound.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor. The binding of the radioligand is then measured in the presence of varying concentrations of a competing unlabeled ligand (e.g., this compound) to determine its inhibitory constant (Ki).
Protocol Outline:
-
Membrane Preparation: Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-Substance P for NK1, [125I]-NKA for NK2, or [3H]-Senktide for NK3) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the increase in intracellular calcium concentration following receptor activation. These assays are particularly useful for GPCRs that couple to Gq proteins, such as the tachykinin receptors.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human NK1, NK2, or NK3 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.
Conclusion
Based on the analysis of structurally similar compounds, it is anticipated that this compound would act as a potent antagonist with a preference for the NK1 receptor over the NK2 and NK3 receptors. The multiple tryptophan substitutions are known to be critical for conferring antagonist properties and influencing receptor selectivity within the tachykinin family. However, without direct experimental evidence, the precise cross-reactivity profile remains to be determined. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the binding affinities and functional activities of this compound and other novel analogues at the three tachykinin receptors, thereby facilitating the development of more selective and effective therapeutics.
References
A Comparative Guide to Peptide vs. Non-Peptide NK1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptide and non-peptide neurokinin-1 (NK1) receptor antagonists, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving NK1 receptor modulation.
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including pain, inflammation, depression, and emesis.[1] Consequently, the development of NK1 receptor antagonists has been an area of intense research. These antagonists fall into two broad categories: peptide-based and non-peptide-based compounds. This guide offers a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
NK1 Receptor Signaling Pathway
The NK1 receptor is a class A GPCR that, upon binding with its endogenous ligand Substance P, activates heterotrimeric G proteins, primarily Gq and Gs. This activation initiates a cascade of intracellular signaling events. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP). These signaling cascades ultimately lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[2][3]
Comparative Performance Data
The primary measure of a ligand's affinity for a receptor is its inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of selected peptide and non-peptide NK1 antagonists.
Table 1: Binding Affinity (Ki) of Peptide NK1 Antagonists
| Compound | Species | Ki (nM) | Reference |
| Spantide I | Human | 230 | [4] |
| Spantide II | Human | (pA2 = 7.3) |
Note: pA2 is a measure of antagonist potency, with higher values indicating greater potency.
Table 2: Binding Affinity (Ki) of Non-Peptide NK1 Antagonists
| Compound | Species | Ki (nM) | Reference |
| Aprepitant | Human | 0.2 | |
| L-733,060 | Human | 0.8 | |
| L-732,138 | Human | - | - |
| Netupitant | Human | 0.97 | |
| Rolapitant | Human | 0.66 | |
| Casopitant | Human | - | - |
| CP-99,994 | Human | 0.5 | |
| GR-205171 | Human | 0.1 |
Key Differences: A Logical Relationship
Peptide and non-peptide NK1 antagonists exhibit fundamental differences in their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled NK1 ligand (e.g., [3H]Substance P).
-
Add varying concentrations of the unlabeled test compound (peptide or non-peptide antagonist).
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.
Detailed Methodology:
-
Cell Preparation:
-
Plate CHO cells expressing the human NK1 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate.
-
-
Antagonist Incubation:
-
Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a known concentration of an NK1 receptor agonist (e.g., Substance P) to all wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium signal.
-
Calculate the IC50 value for the antagonist.
-
In Vivo Efficacy Model: Gerbil Foot-Tapping
This animal model is used to assess the central activity of NK1 receptor antagonists.
Detailed Methodology:
-
Animal Preparation:
-
Acclimate male Mongolian gerbils to the testing environment.
-
-
Drug Administration:
-
Administer the test antagonist (peptide or non-peptide) via the desired route (e.g., intraperitoneal, oral).
-
-
Induction of Foot-Tapping:
-
After a specific pretreatment time, induce foot-tapping behavior by intracerebroventricular (i.c.v.) injection of a selective NK1 receptor agonist (e.g., GR73632).
-
-
Behavioral Observation:
-
Immediately after the agonist injection, place the gerbil in an observation cage.
-
Count the number of hind paw taps (B36270) over a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the number of foot taps in the antagonist-treated groups to a vehicle-treated control group.
-
Determine the dose of the antagonist that produces a 50% inhibition of the foot-tapping response (ID50).
-
Conclusion
The choice between peptide and non-peptide NK1 antagonists is highly dependent on the specific research application. Non-peptide antagonists generally offer superior pharmacokinetic properties, including oral bioavailability and CNS penetration, making them suitable for in vivo studies and as potential therapeutic agents. Peptide antagonists, while often exhibiting high specificity, are limited by their poor pharmacokinetic profiles but can be valuable tools for in vitro studies and for probing the receptor's extracellular binding domains. This guide provides a foundational understanding to aid researchers in navigating the selection and application of these important pharmacological tools.
References
A Comparative In Vitro Analysis of NK1 Receptor Antagonists: [D-Trp7,9,10]-Substance P Analogue versus Aprepitant
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Neurokinin-1 (NK1) receptor antagonists: the peptidic antagonist [D-Trp7,9,10]-Substance P and the non-peptidic small molecule, aprepitant. This analysis is supported by experimental data on their binding affinities and functional antagonism, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of this receptor have significant therapeutic potential. This guide focuses on a comparative evaluation of a representative peptidic antagonist from the [D-Trp] substituted Substance P family and the clinically approved drug, aprepitant.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro performance metrics for a close analogue of this compound and aprepitant, highlighting their distinct profiles as NK1 receptor antagonists.
| Parameter | [D-Pro2, D-Trp7,9]-Substance P | Aprepitant | Reference(s) |
| Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor | [1] |
| Antagonist Type | Peptidic, Competitive | Non-peptidic, High-affinity | [1][2] |
| Binding Affinity (IC50) | Not explicitly found for this analogue | 0.1 nM (human cloned NK1R) | [1] |
| Functional Antagonism (pA2) | 6.1 | Not explicitly found | [2] |
Experimental Methodologies
Detailed protocols for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for NK1 Receptor
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine-coated 96-well plates
-
Radioligand: [³H]-Substance P
-
Test compounds: this compound analogue and aprepitant
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Seeding: Seed HEK293-NK1R cells in poly-D-lysine-coated 96-well plates at a density that allows for 5-10% binding of the radioligand and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogue and aprepitant) and a non-labeled Substance P standard in assay buffer.
-
Assay Incubation:
-
To each well, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
Add 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]-Substance P to all wells at a final concentration near its Kd.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor (and potentially a promiscuous G-protein like Gαqi5 to amplify the signal).
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NK1 receptor agonist: Substance P.
-
Test compounds: this compound analogue and aprepitant.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR® or FlexStation®).
Protocol:
-
Cell Seeding: Seed the cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in assay buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature in the dark, to allow for dye uptake.
-
-
Compound Preparation: Prepare serial dilutions of the test antagonists in assay buffer. Prepare the agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Add the antagonist dilutions to the wells and incubate for a pre-determined time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the Substance P agonist into the wells.
-
Immediately record the fluorescence signal over time (typically 60-120 seconds) to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value for each antagonist by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams are provided in DOT language.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Comparison.
References
[D-Trp7,9,10]-Substance P: A Guide to its High Specificity for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[D-Trp7,9,10]-Substance P is a synthetic analogue of the naturally occurring neuropeptide Substance P. Modifications at positions 7, 9, and 10 of the peptide sequence confer a high degree of selectivity and potency as an antagonist for the NK1 receptor. This specificity is crucial for its use as a research tool to elucidate the physiological and pathological roles of the NK1 receptor and for the development of targeted therapeutics. This guide presents data on related compounds, detailed experimental methodologies for assessing receptor specificity, and diagrams of the relevant signaling pathways.
Comparative Receptor Specificity
While specific Ki or pA2 values for this compound across NK1, NK2, and NK3 receptors are not available in a consolidated format, data from related analogues strongly support its high selectivity for the NK1 receptor. The following table includes data for Substance P and other relevant analogues to illustrate the typical selectivity profile of NK1 receptor antagonists.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (pA2) |
| Substance P | NK1 | High (nM range) | - |
| NK2 | Lower Affinity | - | |
| NK3 | Lower Affinity | - | |
| [D-Trp7]sendide | NK1 | 0.023 ± 0.007[1] | - |
| [D-Pro2, D-Trp7,9]-Substance P | NK1 | - | 6.1[2] |
Note: The table above provides data for related compounds to infer the specificity of this compound. Direct comparative data for this compound was not found in the available literature.
The data on [D-Trp7]sendide, which shares the critical D-Tryptophan substitution at position 7, demonstrates exceptionally high affinity for the NK1 receptor.[1] Similarly, the D-Trp substitutions at positions 7 and 9 in [D-Pro2, D-Trp7,9]-Substance P confer potent antagonist activity at the NK1 receptor.[2] These findings strongly suggest that this compound would exhibit a similar, if not enhanced, selectivity profile for the NK1 receptor over NK2 and NK3 receptors.
Experimental Protocols
To determine the receptor specificity of compounds like this compound, two primary types of assays are employed: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NK1, NK2, and NK3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, or [3H]-Senktide for NK3) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Inositol (B14025) Phosphate (B84403) Accumulation
This assay measures the ability of a compound to antagonize the downstream signaling of a receptor upon agonist stimulation. Neurokinin receptors are known to couple to Gq proteins, leading to the activation of phospholipase C and the production of inositol phosphates.[3]
Objective: To determine the antagonist potency (pA2) of this compound at NK1, NK2, and NK3 receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing human NK1, NK2, or NK3 receptors are cultured in multi-well plates.
-
Labeling: The cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: A specific agonist for each receptor (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added at a concentration that elicits a submaximal response.
-
Assay Termination and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.
-
Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and the amount of radioactivity in the inositol monophosphate, bisphosphate, and trisphosphate fractions is quantified by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is determined. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot analysis.
Signaling Pathways
The NK1, NK2, and NK3 receptors are all G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1 receptor has also been shown to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Conclusion
The available evidence strongly indicates that this compound is a highly selective antagonist for the NK1 receptor. This specificity, inferred from data on structurally similar analogues, makes it an invaluable tool for investigating the intricate roles of the NK1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the binding and functional activity of this and other compounds at the neurokinin receptors. A thorough understanding of the distinct signaling pathways of the NK1, NK2, and NK3 receptors, as illustrated, is fundamental for the rational design and development of novel therapeutics targeting this important class of receptors.
References
A Comparative Guide to the In Vivo Anti-Nociceptive Effects of [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-nociceptive effects of the Substance P antagonist, [D-Trp7,9,10]-Substance P, with alternative analgesic compounds. The information presented herein is intended to support research and development efforts in the field of pain management by offering a structured overview of experimental data and methodologies.
Introduction to Substance P and Nociception
Substance P, an undecapeptide neurotransmitter of the tachykinin family, plays a crucial role in the transmission of pain signals (nociception) within the central and peripheral nervous systems. It exerts its effects primarily through the neurokinin-1 (NK1) receptor. Antagonism of the Substance P/NK1 receptor system has been a significant area of investigation for the development of novel analgesics. However, despite promising preclinical results, the clinical translation of many NK1 receptor antagonists for pain has been challenging. This guide focuses on the in vivo validation of a specific peptide antagonist, this compound, and compares its performance with other Substance P antagonists and a standard opioid analgesic.
Comparative Analysis of Anti-Nociceptive Efficacy
The following tables summarize the available quantitative data from in vivo studies for this compound and selected comparators. It is important to note that direct side-by-side comparative studies are limited, and the data presented is compiled from various sources. Methodological differences between studies should be considered when interpreting these results.
Table 1: Comparison of Anti-Nociceptive Effects in Thermal Pain Models (Tail-Flick and Hot Plate Tests)
| Compound | Animal Model | Test | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| This compound | Rat | Tail-Flick | Intrathecal | 6.5 - 65.0 nmol | Did not antagonize physalaemin-induced nociception; high doses showed some toxicity. | [1] |
| [D-Pro2, D-Trp7,9]-Substance P | Rat | Thermal & Mechanical Nociception | Intrathecal | 0.5 - 2.5 nmol | Increased nociceptive thresholds, but effects were accompanied by significant motor impairment. | [2] |
| Spantide | Mouse | Tail-Flick | Intrathecal | 5 - 10 µg | Significantly increased tail-flick latencies, indicating an anti-nociceptive effect. | [3] |
| Morphine | Mouse | Hot Plate | Subcutaneous | 5 - 10 mg/kg | Significantly delayed pain response, demonstrating a clear analgesic effect. | [4] |
| Morphine | Rat | Tail-Flick | Intravenous | 1 - 8 mg/kg | Dose-dependent increase in antinociception. |
Table 2: Comparison of Anti-Nociceptive Effects in Chemical Pain Models (Writhing and Formalin Tests)
| Compound | Animal Model | Test | Route of Administration | Effective Dose Range / ID50 | Observed Effect | Citation(s) |
| Spantide | Mouse | Formalin Test | Intracerebroventricular | ID50: ~2.9 nmol (Phase 1 & 2) | Dose-dependent antinociception in both phases of the formalin test. | |
| Aprepitant | Gerbil | Gerbil Foot Tap (NK1 agonist-induced) | Intraperitoneal | 3 µmol/kg | 100% inhibition of foot tapping response for >48 hours. | [5] |
| Morphine | Mouse | Acetic Acid Writhing | Intraperitoneal | ED50: 0.124 ± 0.018 mg/kg | Dose-dependent antinociceptive activity. | |
| Morphine | Mouse | Formalin Test | Subcutaneous | 10 mg/kg | Effective in both the early (neurogenic) and late (inflammatory) phases. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vivo assays cited in this guide.
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes.
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to "flick" its tail away from the heat is recorded as the tail-flick latency. A cut-off time is established to prevent tissue damage.
-
Endpoint: An increase in tail-flick latency is indicative of an anti-nociceptive effect.
Hot Plate Test
The hot plate test assesses the response to a thermal stimulus and involves supraspinal (brain-level) processing of pain.
-
Apparatus: A metal plate maintained at a constant temperature (typically 50-55°C), enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure: The animal is placed on the heated surface, and the latency to a nocifensive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to avoid injury.
-
Endpoint: An increased latency to the nocifensive response indicates analgesia.
Acetic Acid-Induced Writhing Test
This is a chemical model of visceral pain.
-
Procedure: A dilute solution of acetic acid is injected intraperitoneally into the animal. This induces a characteristic stretching and writhing behavior. The number of writhes is counted over a specific period (e.g., 15-30 minutes) following the injection.
-
Endpoint: A reduction in the number of writhes compared to a control group indicates an anti-nociceptive effect.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic mechanisms.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw. The amount of time the animal spends licking or biting the injected paw is recorded.
-
Phase 1 (Early Phase): Occurs within the first 5 minutes and is due to the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Occurs 15-30 minutes after the injection and is associated with an inflammatory response.
-
-
Endpoint: A reduction in licking/biting time in either phase indicates anti-nociceptive activity. Centrally acting analgesics like opioids are typically effective in both phases, while anti-inflammatory agents are more effective in the second phase.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to its G-protein coupled receptor, the NK1 receptor, initiates a cascade of intracellular events that lead to neuronal excitation and the transmission of pain signals.
Caption: Substance P/NK1 Receptor Signaling Pathway.
In Vivo Anti-Nociceptive Validation Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a potential anti-nociceptive compound.
References
- 1. Effects of substance P analogues in the rat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioural effects of intrathecally administered [D-PRO2, D-TRP7,9]-substance P, an analogue with presumed antagonist actions, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive profiles of non-peptidergic neurokinin1 and neurokinin2 receptor antagonists: a comparison to other classes of antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using [D-Trp7,9,10]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of [D-Trp7,9,10]-Substance P, a synthetic peptide analog of Substance P, with other common Neurokinin-1 (NK-1) receptor antagonists. The data presented here is compiled from various studies to assist in experimental design and interpretation. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon findings from closely related analogs, providing a valuable reference for its expected experimental behavior.
Introduction to this compound and NK-1 Receptor Antagonism
Substance P is a neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by acting on the NK-1 receptor.[1][2] The development of Substance P antagonists is a significant area of research for potential therapeutic applications. This compound is a modified version of Substance P where specific amino acids have been substituted with their D-isomers, a common strategy to increase peptide stability and confer antagonistic properties. These antagonists are vital tools for elucidating the physiological roles of Substance P and for developing novel therapeutics.
Performance Comparison of NK-1 Receptor Antagonists
| Compound | Class | Assay System | Potency (pA2) | Potency (Ki in nM) | Reference(s) |
| [D-Pro2, D-Trp7,9]-Substance P | Peptide Antagonist | Guinea-pig taenia coli | 6.1 | - | [3] |
| Spantide ([D-Arg1,D-Trp7,9,Leu11]-SP) | Peptide Antagonist | Guinea-pig ileum | - | - | [4] |
| [D-Trp7]sendide | Peptide Antagonist | Mouse spinal cord membranes | - | 0.023 ± 0.007 | [5] |
| Aprepitant (B1667566) | Non-peptide Antagonist | Various in vitro systems | - | ~1 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity. Direct comparison of potency across different assays and tissues should be made with caution.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the Substance P/NK-1 receptor signaling pathway and the experimental workflows used to assess its antagonism.
Substance P/NK-1 Receptor Signaling Pathway
Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and neuronal excitation. This compound acts by competitively binding to the NK-1 receptor, thereby blocking the initiation of this cascade by Substance P.
Experimental Workflow for Assessing Antagonism
A common method to evaluate the antagonistic properties of compounds like this compound is the isolated tissue bath assay, often using guinea pig ileum, which is rich in NK-1 receptors. The workflow involves measuring the contractile response to Substance P in the absence and presence of the antagonist.
Detailed Experimental Protocols
Reproducibility in scientific experiments is paramount. The following are detailed methodologies for key experiments cited in the literature for assessing NK-1 receptor antagonism.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic method to determine the potency of NK-1 receptor antagonists.
1. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized by cervical dislocation.
-
A segment of the distal ileum is removed and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
The longitudinal muscle with the myenteric plexus attached is stripped from the underlying circular muscle.
-
Segments of this longitudinal muscle preparation (approximately 1.5 cm long) are mounted in 10 ml organ baths containing Krebs-Henseleit solution at 37°C and gassed continuously.
2. Experimental Procedure:
-
Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
A cumulative concentration-response curve to Substance P (e.g., 10⁻¹⁰ M to 10⁻⁶ M) is established to determine the control response.
-
The tissue is then washed repeatedly until the baseline is restored.
-
The antagonist, this compound, is added to the organ bath at a specific concentration and allowed to incubate for a predetermined time (e.g., 30 minutes).
-
In the presence of the antagonist, a second cumulative concentration-response curve to Substance P is generated.
-
This procedure can be repeated with different concentrations of the antagonist.
3. Data Analysis:
-
The magnitude of the contraction is measured as the change in tension from the baseline.
-
Dose-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated for Substance P in the absence and presence of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Calcium Mobilization Assay in CHO-NK1 Cells
This in vitro assay measures the ability of an antagonist to block Substance P-induced increases in intracellular calcium in a cell line stably expressing the human NK-1 receptor.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (CHO-NK1) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 400 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
The antagonist, this compound, is added at various concentrations to the wells and incubated for a specific period (e.g., 15-30 minutes).
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR).
-
Baseline fluorescence is measured before the addition of Substance P.
-
Substance P is added to the wells at a concentration that elicits a submaximal response (e.g., EC80), and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
3. Data Analysis:
-
The peak fluorescence intensity following the addition of Substance P is determined for each well.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the Substance P-induced fluorescence signal compared to the control (no antagonist).
-
An IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is determined by plotting the percentage inhibition against the antagonist concentration.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the Substance P/NK-1 receptor system. While direct comparative data on its potency relative to other antagonists like aprepitant and spantide is not extensively documented, the information available for closely related analogs suggests it functions as a competitive antagonist. The experimental protocols detailed in this guide provide a framework for the reproducible in vitro and ex vivo characterization of this compound and other NK-1 receptor antagonists, enabling researchers to generate reliable and comparable data. For definitive comparisons, it is recommended that these antagonists be evaluated side-by-side within the same experimental setup.
References
- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of substance P antagonists on the atropine-sensitive and atropine-resistant responses of guinea-pig ileum to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [D-Trp7,9,10]-Substance P: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. In the absence of specific institutional protocols, treat [D-Trp7,9,10]-Substance P as a hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for disposal depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal:
-
Inactivation: Due to its biological activity, liquid waste containing this compound should be chemically inactivated before disposal.
-
Collection: Collect all liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be segregated from general laboratory trash.
-
Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide toxins.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions | 20-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | > 1 hour | A strong base that effectively denatures peptides. |
| Hydrochloric Acid (HCl) | 1 M | > 1 hour | A strong acid that can hydrolyze peptide bonds. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol describes a general method for inactivating liquid waste containing this compound using a 10% bleach solution.
Materials:
-
Liquid waste containing this compound
-
10% bleach solution (prepare fresh)
-
Appropriate hazardous waste container
-
pH indicator strips
-
Sodium bicarbonate (for neutralization if necessary)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a fresh 10% bleach solution.
-
Inactivation: Carefully and slowly add the liquid peptide waste to the bleach solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow the mixture to stand for a minimum of 60 minutes to ensure complete inactivation.
-
Neutralization: Check the pH of the solution using a pH indicator strip. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a hazardous waste container and disposed of through your institution's EHS-approved waste stream. Do not pour down the drain unless explicitly permitted by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Operational Guide for Handling [D-Trp7,9,10]-Substance P
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of [D-Trp7,9,10]-Substance P. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and mitigate potential risks.
I. Immediate Safety and Handling Precautions
This compound is a synthetic analog of Substance P, a neuropeptide involved in various biological processes, including nociception and inflammation.[1][2] While specific toxicological properties of this analog have not been fully investigated, it is crucial to handle it with care, assuming it is a potent biological agent.[3] The following personal protective equipment (PPE) and handling procedures are mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard. Change immediately if contaminated.[4] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses or goggles | Must be worn at all times.[3] | Protects eyes from accidental splashes of solutions or airborne powder. |
| Body Protection | Laboratory coat | Standard lab coat to protect clothing and skin. | Provides a barrier against spills. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder. | Prevents inhalation of the easily aerosolized powder. |
Handling Procedures:
-
Read the Safety Data Sheet (SDS): Before working with any new chemical, thoroughly review its SDS for specific hazard information. In the absence of a specific SDS for this compound, follow the general safety protocols for handling potent synthetic peptides.
-
Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area or bench.
-
Avoid Cross-Contamination: Use sterile and fresh equipment for each experimental step to maintain the integrity of the research and ensure safety.
-
Reconstitution: When preparing solutions from the lyophilized powder, it is best to do so in a well-ventilated area or under a fume hood. For solubility, first attempt to dissolve the peptide in water. If it does not dissolve, a small amount of a 10%-30% acetic acid solution or DMSO can be used.
II. Operational Plan: From Storage to Disposal
Proper management of this compound throughout its lifecycle in the laboratory is critical for safety and research integrity.
Storage:
-
Lyophilized Powder: Store at -20°C in a desiccated environment and protected from light.
-
Reconstituted Solutions: Aliquot into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or colder. Clearly label all vials with the peptide name, concentration, and date of preparation.
Experimental Workflow:
A typical workflow for utilizing a synthetic peptide like this compound in a research setting involves several key stages, from initial quality control to the final experimental application.
Disposal Plan:
Proper waste segregation is essential for the safe and compliant disposal of materials contaminated with this compound.
| Waste Stream | Description | Disposal Container |
| Solid Chemical Waste | Unused lyophilized peptide, contaminated weigh boats, pipette tips, and microfuge tubes. | Designated solid chemical waste container. |
| Aqueous Chemical Waste | Aqueous solutions of the peptide. | Designated aqueous chemical waste container. |
| Organic Solvent Waste | Solutions of the peptide in organic solvents (e.g., DMSO). | Designated organic solvent waste container. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with the peptide. | Designated sharps container for chemical waste. |
Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with an appropriate solvent to remove the bulk of the peptide residue.
-
Detergent Wash: Wash with a laboratory-grade detergent and hot water.
-
Acid Bath (Optional): For complete removal, an acid bath can be used, followed by extensive rinsing with deionized water.
-
Final Rinse: Thoroughly rinse with deionized water before drying.
III. Biological Context: Substance P Signaling
Substance P and its analogs exert their effects by binding to neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs). The primary receptor for Substance P is the NK1 receptor. Activation of these receptors initiates intracellular signaling cascades.
The binding of Substance P to the NK1 receptor activates G proteins, which in turn stimulate phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events can then lead to the activation of downstream pathways like the MAP kinase (MAPK) signaling cascade, ultimately resulting in various cellular responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
